3-Bromo-4-methoxyquinoline
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-4-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-7-4-2-3-5-9(7)12-6-8(10)11/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXMXHCOBXEHAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC2=CC=CC=C21)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80315548 | |
| Record name | 3-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36255-25-1 | |
| Record name | NSC295389 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Bromo-4-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80315548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-4-methoxyquinoline chemical properties
3-Bromo-4-methoxyquinoline: Structural Dynamics, Mechanistic Pathways, and Applications in Advanced Medicinal Chemistry
Executive Summary
In the landscape of heterocyclic chemistry, 3-Bromo-4-methoxyquinoline (CAS: 36255-25-1) emerges as a highly privileged scaffold. As a Senior Application Scientist, I frequently leverage this molecule's orthogonal reactivity profile to architect complex pharmaceutical intermediates. The strategic placement of a methoxy group at the C4 position and a bromine atom at the C3 position creates a unique "push-pull" electronic environment. This guide dissects the physicochemical properties, structural causality, and field-validated protocols for utilizing 3-bromo-4-methoxyquinoline in advanced drug discovery and synthetic methodologies.
Part 1: Physicochemical Profiling & Structural Dynamics
To effectively utilize 3-bromo-4-methoxyquinoline, one must first understand the causality behind its reactivity. The quinoline core is inherently electron-deficient due to the electronegative nitrogen atom. However, the C4-methoxy group acts as a strong electron-donating group (EDG) via resonance (
Conversely, the C3-bromine exerts an electron-withdrawing inductive effect (
Quantitative Data Summary
Below is the consolidated physicochemical data utilized for stoichiometric calculations and analytical validation.
| Property | Value / Description |
| Chemical Name | 3-Bromo-4-methoxyquinoline |
| CAS Registry Number | 36255-25-1 |
| Molecular Formula | C₁₀H₈BrNO |
| Molecular Weight | 238.08 g/mol |
| SMILES String | COC1=C(Br)C=NC2=CC=CC=C12 |
| Storage Conditions | Sealed in dry, room temperature; inert atmosphere preferred for long-term stability. |
| Primary Reactivity Sites | C3 (Cross-coupling), N1 (Oxidation/Alkylation) |
Part 2: Applications in Drug Discovery
Antimalarial Scaffold Development
Historically, the quinoline nucleus has been the cornerstone of malaria chemotherapy (e.g., chloroquine, mefloquine). 3-Bromo-4-methoxyquinoline is actively utilized in the synthesis of rationally designed causal prophylactic agents, such as deazafebrifugine analogs [2]. The C4-methoxy group mimics the pharmacophoric oxygenation patterns found in natural cinchona alkaloids, enhancing binding affinity within the parasitic food vacuole. The C3-bromo handle allows medicinal chemists to append lipophilic alkyl or aryl side chains, a critical modification for optimizing the molecule's passive diffusion across the Plasmodium parasite's membrane.
Kinase Inhibitor Frameworks
In modern oncology, the quinoline core is a recognized ATP-competitive hinge-binder in kinase inhibitors. The nitrogen atom acts as a hydrogen bond acceptor for the kinase hinge region (e.g., interacting with the backbone NH of Met or Cys residues). By utilizing the C3-bromo position for Suzuki-Miyaura couplings, researchers can project bulky, functionalized biaryl systems directly into the hydrophobic pocket (DFG-out or DFG-in conformations) of the kinase active site, achieving high target selectivity.
Part 3: Mechanistic Pathways in Synthesis
The synthetic utility of 3-bromo-4-methoxyquinoline diverges into two primary pathways: transition-metal-catalyzed C-C bond formation and N-oxide-mediated cycloadditions.
When oxidized to 3-bromo-4-methoxyquinoline 1-oxide , the molecule becomes a potent dipole. The N-oxide activates the ring for 1,3-dipolar and 1,7-dipolar cycloadditions. For instance, reactions with dimethyl acetylenedicarboxylate (DMAD) or enamines (like 1-morpholinocyclohexene) bypass standard substitution, instead triggering complex cyclization and thermal rearrangement cascades to form novel tetrahydrobenzofuro[3,2-b]quinoline architectures [3].
Divergent synthetic pathways of 3-bromo-4-methoxyquinoline.
Part 4: Validated Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an observable checkpoint to confirm reaction progression.
Protocol A: C3-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Installation of an aryl group at the C3 position.
Causality Rationale: We utilize
-
Reagent Setup: In an oven-dried Schlenk flask, combine 3-bromo-4-methoxyquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and
(3.0 equiv). -
Solvent Addition & Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H₂O (10 mL total). Degas the suspension by bubbling Argon through the mixture for 15 minutes. Validation: The removal of oxygen is critical to prevent the oxidative homocoupling of the boronic acid.
-
Catalyst Introduction: Add
(0.05 equiv, 5 mol%). Seal the flask and heat to 90°C. -
Reaction Monitoring (Self-Validation): After 4 hours, sample the organic layer. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ≈ 0.6) should be fully consumed, replaced by a new, highly UV-active fluorescent spot (Rf ≈ 0.4–0.5), validating the completion of the catalytic cycle.
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with brine (2 × 15 mL). The phase separation removes the inorganic palladium salts and excess base. Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Hexanes to 30% EtOAc gradient) to yield the pure C3-aryl-4-methoxyquinoline.
Self-validating experimental workflow for Pd-catalyzed cross-coupling.
Protocol B: Synthesis of 3-Bromo-4-methoxyquinoline 1-oxide
Objective: N-oxidation to prepare the scaffold for dipolar cycloadditions. Causality Rationale: m-Chloroperoxybenzoic acid (mCPBA) is utilized as it provides an electrophilic oxygen atom that is readily attacked by the nucleophilic lone pair of the quinoline nitrogen. The reaction is performed in dichloromethane (DCM) at 0°C to suppress the potential oxidative cleavage of the methoxy group or over-oxidation.
-
Initiation: Dissolve 3-bromo-4-methoxyquinoline (1.0 equiv) in anhydrous DCM (0.1 M concentration) and cool to 0°C using an ice bath.
-
Oxidation: Slowly add mCPBA (77% purity, 1.5 equiv) in portions over 10 minutes. Validation: The solution may turn slightly yellow, indicating the formation of the N-oxide charge-transfer complex.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor via LC-MS; the mass peak should shift from [M+H]+ 238/240 to [M+H]+ 254/256, confirming oxygen incorporation.
-
Quenching: Quench the reaction with saturated aqueous
and saturated aqueous (1:1 v/v). Rationale: The thiosulfate reduces any unreacted mCPBA, while the bicarbonate neutralizes the m-chlorobenzoic acid byproduct, rendering it water-soluble. -
Isolation: Extract with DCM (3x). Dry the combined organics, concentrate, and recrystallize from EtOAc/Hexanes to yield the N-oxide as a stable crystalline solid ready for cycloaddition workflows [3].
References
-
Cheng, C. C. "Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies." Defense Technical Information Center (DTIC). URL: [Link]
-
Hamana, M., et al. "The Reaction of 3-Bromo-4-methoxyquinoline 1-Oxide with Dimethyl Acetylenedicarboxylate." Heterocycles, Vol 20, No 2, 1983. URL: [Link]
Technical Whitepaper: Synthesis of 3-Bromo-4-methoxyquinoline
Executive Summary
3-Bromo-4-methoxyquinoline (CAS: 137348-93-5) is a critical heterocyclic scaffold in medicinal chemistry, serving as a versatile intermediate for the synthesis of kinase inhibitors, antimalarials, and receptor antagonists. Its structural value lies in the orthogonal reactivity of the C3-bromine and C4-methoxy motifs: the bromine atom facilitates palladium-catalyzed cross-coupling (Suzuki, Sonogashira, Buchwald-Hartwig), while the methoxy group acts as a robust hydrogen-bond acceptor or a precursor for further nucleophilic displacement.
This guide details the Stepwise Displacement Protocol , a high-fidelity synthetic route designed to maximize regioselectivity and scalability. Unlike direct halogenation methods which suffer from isomeric mixtures, this protocol utilizes a reliable functional group interconversion strategy to guarantee the 3,4-substitution pattern.
Retrosynthetic Analysis & Strategic Disconnections
To achieve the target with high regiochemical fidelity, we employ a disconnection strategy that avoids the ambiguity of direct electrophilic aromatic substitution on the electron-rich 4-methoxyquinoline core.
Strategic Logic
-
C4-O Bond Formation: The C4-methoxy group is best installed via Nucleophilic Aromatic Substitution (
) of a 4-chloro precursor. This avoids the competing N-alkylation often seen when methylating 4-hydroxyquinolines. -
C4-Cl Activation: The 4-chloro motif is derived from the corresponding 4-hydroxyquinoline (4-quinolinol) using dehydrating halogenation agents.
-
C3-Br Installation: Bromination is most regioselective when performed on the electron-rich 4-hydroxyquinoline tautomer, where the C3 position is highly activated (ortho to the hydroxyl/keto group).
Figure 1: Retrosynthetic logic prioritizing regiocontrol via stepwise functionalization.
Detailed Experimental Protocol: The Stepwise Displacement Route
This route is preferred for its robustness, avoiding the formation of N-methylated byproducts (quinolones) and ensuring exclusive C3-bromination.
Step 1: Regioselective Bromination
Objective: Install the bromine atom at C3. Mechanism: Electrophilic aromatic substitution. The 4-hydroxyl group (tautomerizing to the quinolone) strongly activates the C3 position.
-
Reagents: 4-Hydroxyquinoline (1.0 equiv), Bromine (
, 1.05 equiv), Glacial Acetic Acid (AcOH). -
Conditions: Room Temperature to 60°C.
Protocol:
-
Dissolve 4-hydroxyquinoline (100 mmol) in glacial acetic acid (250 mL).
-
Add a solution of bromine (105 mmol) in acetic acid (50 mL) dropwise over 30 minutes. Note: Maintain temperature < 30°C to prevent over-bromination.
-
Stir the mixture for 2–4 hours. A thick precipitate (hydrobromide salt) typically forms.
-
Pour the mixture into ice water (500 mL) and neutralize with saturated aqueous
or to pH 7–8. -
Filter the solid, wash with water and cold ethanol.[1]
-
Yield Expectation: 85–95%.
-
Data Check:
NMR should show the disappearance of the C3 proton (typically a doublet at ~6.0 ppm in the SM) and a downfield shift of the C2 proton.
Step 2: Deoxychlorination (Activation)
Objective: Convert the unreactive hydroxyl group into a reactive chloro leaving group. Mechanism: Formation of an imidoyl chloride species via a dichlorophosphoryl intermediate.
-
Reagents: 3-Bromo-4-hydroxyquinoline (from Step 1), Phosphorus Oxychloride (
, neat or 5.0 equiv). -
Conditions: Reflux (105–110°C), 2–4 hours.
Protocol:
-
Place dried 3-bromo-4-hydroxyquinoline (50 mmol) in a round-bottom flask.
-
Carefully add
(30 mL). Safety: is corrosive and reacts violently with water. -
Heat the mixture to reflux. The suspension will clear as the reaction proceeds.
-
Monitor by TLC (30% EtOAc/Hexane). The product is less polar than the starting material.
-
Workup (Critical): Cool to RT. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring. Caution: Exothermic hydrolysis of excess
. -
Neutralize with solid
or solution to pH 8. -
Extract with Dichloromethane (DCM) (
mL). Dry over and concentrate. -
Yield Expectation: 90–98%.
Step 3: Nucleophilic Displacement ( )
Objective: Install the methoxy group. Mechanism: Nucleophilic aromatic substitution. The nitrogen atom and the electron-withdrawing bromine at C3 activate the C4 position for attack by methoxide.
-
Reagents: 3-Bromo-4-chloroquinoline, Sodium Methoxide (
, 2.0 equiv), Methanol (MeOH). -
Conditions: Reflux (65°C), 4–12 hours.
Protocol:
-
Dissolve 3-bromo-4-chloroquinoline (20 mmol) in dry Methanol (40 mL).
-
Add Sodium Methoxide (25% wt in MeOH or solid, 40 mmol).
-
Reflux the mixture under Nitrogen atmosphere.
-
Monitor by TLC/LC-MS.[2] The chloride is displaced by the methoxide.
-
Cool to RT and concentrate the solvent to ~20% volume.
-
Partition between water and Ethyl Acetate.[3][4] Wash organic layer with brine.[3][4]
-
Dry and concentrate.
-
Purification: Recrystallization from Hexane/EtOAc or flash chromatography if necessary.
Critical Process Parameters (CPP) & Data Summary
| Parameter | Step 1 (Bromination) | Step 2 (Chlorination) | Step 3 (Methoxylation) |
| Stoichiometry | 1.05 eq | Excess | 2.0 eq |
| Temperature | 20–60°C | 110°C (Reflux) | 65°C (Reflux) |
| Key Solvent | Acetic Acid | None (Neat) | Methanol |
| Critical Risk | Over-bromination (C6/C8) | Hydrolysis exotherm | Incomplete conversion |
| Monitoring | NMR (C3-H loss) | TLC (Polarity shift) | LC-MS (Cl |
Reaction Workflow Diagram
Figure 2: Sequential process flow for the synthesis of 3-Bromo-4-methoxyquinoline.
Troubleshooting & Optimization
Issue: N-Alkylation vs. O-Alkylation
-
Observation: If you attempt to methylate 3-bromo-4-hydroxyquinoline directly with Methyl Iodide (MeI) and a base (e.g.,
), you will predominantly obtain the N-methyl-4-quinolone isomer due to the ambient nucleophilicity of the nitrogen/oxygen tautomeric system. -
Solution: The
route (Step 2 & 3) is mandatory to lock the structure in the aromatic quinoline form (O-alkylation equivalent).
Issue: Regioselectivity in Bromination
-
Observation: Bromination on the benzene ring (positions 5, 6, or 8).
-
Causality: High temperatures or super-stoichiometric bromine can lead to substitution on the benzenoid ring.
-
Correction: Keep Step 1 temperature below 50°C. If selectivity is poor, switch to N-Bromosuccinimide (NBS) in Acetonitrile at room temperature, which is a milder electrophilic source [1, 3].
Safety & Handling
-
Phosphorus Oxychloride (
): Highly toxic and reacts explosively with water. All glassware must be oven-dried. Quenching must be done by slow addition to a large excess of ice. -
Bromine (
): Corrosive liquid; causes severe burns. Handle in a fume hood. -
3-Bromo-4-chloroquinoline: Potentially allergenic and skin irritant (See Result 1.16).
References
-
BenchChem Technical Support. Application Notes: N-Bromosuccinimide (NBS) for the Bromination of Tetrahydroquinolines. (2025).[3][5][6] 7[2][6][8][9][10][11]
-
GuideChem. Synthesis of 6-bromo-4-chloro-7-methoxy-quinoline (Analogous Protocol). (2020).[9] 12[2][6][8][10][11][12]
-
National Institutes of Health (PMC). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities. (2025).[3][5][6] 6
-
Google Patents. Method for preparing 3-bromo-4-methoxyaniline (Precursor Synthesis). CN102199099A. 13[2][6][10][11]
-
Sigma-Aldrich. 3-Bromo-4-chloroquinoline Product Information & Safety Data.14[2][6][10]
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3-Bromo-4-methoxyquinoline: Structural Elucidation, Reactivity, and Applications in Medicinal Chemistry
Executive Summary
As a heavily utilized heterocyclic building block, 3-Bromo-4-methoxyquinoline occupies a privileged space in advanced organic synthesis and drug discovery. The juxtaposition of an electron-withdrawing halogen at the C3 position and an electron-donating methoxy group at the C4 position creates a unique "push-pull" electronic environment on the quinoline core. This whitepaper deconstructs the structural properties, mechanistic reactivity, and validated experimental protocols associated with 3-bromo-4-methoxyquinoline and its N-oxide derivatives, providing a comprehensive guide for researchers in medicinal chemistry and materials science.
Structural Identity & Physicochemical Data
The reactivity of 3-bromo-4-methoxyquinoline is fundamentally governed by its steric and electronic topography. The C4-methoxy group donates electron density into the fused ring system via resonance, which paradoxically strengthens the C3-Br bond, making traditional oxidative addition challenging[1].
To facilitate comparative analysis, the core quantitative data for the parent compound and its highly reactive N-oxide derivative are summarized below:
| Property | 3-Bromo-4-methoxyquinoline | 3-Bromo-4-methoxyquinoline 1-oxide |
| CAS Number | 36255-25-1[2] | 59119-38-9[3] |
| Molecular Formula | C10H8BrNO[2] | C10H8BrNO2[3] |
| Molecular Weight | 238.08 g/mol [2] | 254.08 g/mol [3] |
| SMILES | COC1=C(Br)C=NC2=CC=CC=C12 | COC1=C(Br)C=C2=CC=CC=C12 |
| Reactivity Profile | Electrophilic aromatic substitution, Transmetalation | 1,3-Dipolar cycloaddition, Thermal rearrangement |
Spectroscopic Signatures (NMR Validation)
In synthetic workflows, validating the structural integrity of 3-bromo-4-methoxyquinoline derivatives relies heavily on
-
Methoxy Signature: The C4-OCH
group appears as a sharp, highly integrated singlet typically around 4.06 - 4.08 ppm in CDCl [4]. -
C2-Proton Deshielding: Due to the anisotropic effects of the adjacent nitrogen (or N-oxide) and the inductive pull of the C3-bromine, the C2-H proton is highly deshielded, appearing as a distinct singlet near
8.90 ppm[4].
Synthetic Reactivity & Mechanistic Pathways
Overcoming C-Br Bond Inertness: The Entrainment Method
Direct Grignard formation from 3-bromo-4-methoxyquinoline is notoriously difficult. The electron-rich nature of the quinoline core (bolstered by the C4-methoxy group) deactivates the C-Br bond toward magnesium insertion[1].
-
The Causality of Entrainment: To overcome this activation barrier, the "entrainment method" is required. By introducing a highly reactive sacrificial halide (such as 1,2-dibromoethane), the magnesium surface is continuously scoured, generating localized thermodynamic "hot spots" that force the formation of the quinolylmagnesium species[1].
-
Transmetalation: This intermediate is often too unstable for direct alkylation and is subsequently transmetalated into a quinolylcadmium compound to facilitate controlled reactions with electrophiles like ethyl bromoacetate[1].
N-Oxidation and Dipolar Cycloadditions
The conversion of 3-bromo-4-methoxyquinoline to its 1-oxide (CAS 59119-38-9) unlocks a rich landscape of cycloaddition chemistry. When reacted with 1-morpholinocyclohexene, the N-oxide undergoes a 1,7-dipolar cycloaddition to yield complex furo[3,2-b]quinoline ring systems[5].
More critically, the reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate (DMAD) showcases a fascinating thermal rearrangement. The initial reaction yields an unstable isoxazoline cycloadduct. The steric clash between the C3-bromine and the bulky bismethoxycarbonyl groups forces the intermediate to rapidly collapse[4][6].
Mechanistic pathway of 3-Bromo-4-methoxyquinoline 1-oxide reacting with DMAD.
Self-Validating Protocol: DMAD Cycloaddition & Rearrangement
To ensure reproducibility and high fidelity, the following protocol details the synthesis of methyl 2-(3-bromo-4-methoxyquinoline)-acetate via the N-O bond cleavage pathway[4].
Objective: Controlled cycloaddition and thermal rearrangement of 3-bromo-4-methoxyquinoline 1-oxide. Solvent Rationale: Dioxane is selected because its boiling point (~101 °C) provides the exact thermal energy required to drive the rearrangement of the isoxazoline intermediate without causing total molecular degradation[4].
-
Step 1: Reactant Preparation Dissolve 3-bromo-4-methoxyquinoline 1-oxide (1.0 eq) in anhydrous dioxane under an inert argon atmosphere. Validation Check: Ensure complete dissolution; a cloudy suspension indicates moisture contamination or unreacted starting material from the N-oxidation step.
-
Step 2: Cycloaddition Add DMAD (1.2 eq) dropwise at room temperature. Stir for 2 hours. Validation Check: Monitor via TLC (Silica, Hexane/EtOAc). The N-oxide spot should disappear, replaced by a highly polar, UV-active transient isoxazoline intermediate[6].
-
Step 3: Thermal Rearrangement Elevate the reaction temperature to reflux (100 °C) for 1 hour. The thermal energy forces the N-O bond cleavage due to the immense steric strain at the C3 position[4]. Validation Check: The reaction mixture will shift visually from pale yellow to deep orange/red as the rearrangement occurs.
-
Step 4: Isolation & Orthogonal Validation Concentrate the mixture under reduced pressure and purify via silica gel column chromatography. Confirm the isolated product via
H NMR (CDCl ): The successful rearrangement is proven by the disappearance of the C2-H proton, the retention of the 4-OCH singlet at 4.08, and the emergence of a new ester methoxy singlet at 3.74 alongside an aliphatic CH singlet at 4.24[4].
Applications in Medicinal Chemistry
Beyond basic methodology, 3-bromo-4-methoxyquinoline is a critical scaffold in the development of causal prophylactic antimalarial agents. Research conducted for malaria chemotherapy studies utilized this compound to synthesize derivatives possessing a specific "triangular structural feature" common to potent antimalarials[1]. By converting the inert C3-bromide into a quinolylcadmium intermediate, researchers successfully appended acetate and ketone side chains, generating novel libraries screened against Plasmodium berghei[1]. The methoxy group at C4 ensures optimal lipophilicity and target-binding affinity within the parasitic food vacuole.
References
-
LookChem. "Cas 36255-25-1,3-bromo-4-methoxyquinoline". Available at:[Link]
-
Molaid. "3-bromo-4-methoxyquinoline 1-oxide - CAS 59119-38-9". Available at:[Link]
-
Hamana, M., et al. "The reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate". Heterocycles, Vol 20, No 2, 1983. Available at:[Link]
-
Larionov, O. V. (Ed.). "Heterocyclic N-Oxides". Topics in Heterocyclic Chemistry, 2017. Available at: [Link]
-
Hamana, M., et al. "Reaction of 3-bromo-4-nitroquinoline 1-oxide with 1-morpholinocyclohexene". Heterocycles, 1976. Available at: [Link]
-
Cheng, C. C., et al. "Synthesis of Rationally Designed Organic Compounds for Malaria Chemotherapy Studies". Defense Technical Information Center (DTIC). Available at: [Link]
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Advanced Methodologies for the Regioselective Synthesis of 3-Bromoquinoline Derivatives
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
Quinoline scaffolds are privileged structures in medicinal chemistry, heavily utilized in the development of kinase inhibitors, antimalarial agents, and fluorescent probes[1]. Among functionalized quinolines, 3-bromoquinoline derivatives are critical building blocks. The C3-positioned bromine atom serves as a versatile synthetic handle for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings), enabling the late-stage elaboration of complex pharmacophores[2]. This whitepaper details the mechanistic causality, comparative efficacy, and validated protocols for achieving high regioselectivity in 3-bromoquinoline synthesis.
Mechanistic Causality: The Challenge of C3 Functionalization
Direct electrophilic aromatic substitution of the quinoline nucleus presents a fundamental electronic challenge. The electronegative nitrogen atom withdraws electron density, severely deactivating the fused pyridine ring toward electrophiles[1].
Under standard acidic bromination conditions, the quinoline nitrogen is rapidly protonated to form a quinolinium ion. This protonation further depletes electron density from the heteroaromatic ring, thermodynamically directing incoming electrophiles to the more electron-rich carbocyclic ring (specifically the C5 and C8 positions). Consequently, achieving regioselective bromination at the C3 position requires circumventing this electronic bias. This is accomplished either through highly controlled, low-temperature late-stage bromination of specific quinoline salts, or by abandoning direct functionalization in favor of de novo ring construction[2].
Core Synthetic Strategies
De Novo Construction: Formal [4+2] Cycloaddition
A highly robust and modern approach to circumvent the electronic deactivation of the quinoline core is the formal [4+2] cycloaddition between 1-bromoalkynes and N-aryliminium ions[3].
Causality & Logic:
The reaction is initiated by the acid-promoted (TfOH) rearrangement of an arylmethyl azide, which extrudes nitrogen gas (
Mechanistic pathway of the formal [4+2] cycloaddition to 3-bromoquinoline.
De Novo Construction: Electrophilic 6-endo-dig Cyclization
An alternative de novo strategy utilizes N-(2-alkynyl)anilines.
Causality & Logic:
Upon exposure to molecular bromine (
Late-Stage Functionalization: Direct Electrophilic Bromination
For applications where pre-formed quinoline rings must be used, direct bromination is employed.
Causality & Logic:
To overcome the C5/C8 directing effects of the quinolinium ion, the reaction is often performed on a quinoline hydrobromide complex at strictly controlled low temperatures (0–5 °C)[1]. The hydrobromide salt localizes the bromide counter-ion near the heteroaromatic system. When
Decision matrix for selecting the optimal 3-bromoquinoline synthesis route.
Comparative Data Analysis
The following table summarizes the quantitative metrics and operational parameters for the three primary synthetic strategies discussed.
| Synthetic Strategy | Precursors | Key Reagents | Regioselectivity | Typical Yield | Primary Advantage |
| Formal [4+2] Cycloaddition | Arylmethyl azide + 1-Bromoalkyne | TfOH, DDQ (or | Excellent (>95% C3) | 58% - 68% | High tolerance for diverse C2/C4 substituents; mild conditions. |
| 6-endo-dig Cyclization | N-(2-alkynyl)aniline | Excellent (>95% C3) | Good to Excellent | Atom-economical; rapid reaction times. | |
| Direct C-H Bromination | Pre-formed Quinoline | Moderate (Isomer mixtures common) | Variable | Utilizes cheap, commercially available starting materials. |
Validated Experimental Protocols
Protocol A: Synthesis via Formal [4+2] Cycloaddition[4],[5]
This protocol is a self-validating system; the consumption of the azide and the colorimetric change during DDQ oxidation serve as internal checkpoints.
-
System Preparation: Purge a round-bottom flask with argon to ensure an inert atmosphere.
-
Rearrangement: Dissolve benzyl azide (1.0 equiv) in dry 1,2-dichloroethane (DCE) to achieve a concentration of 0.14 mmol/mL. Slowly add trifluoromethanesulfonic acid (TfOH) (1.0 equiv). Stir at room temperature for 5 minutes. Causality: The brief stirring time is critical to prevent degradation of the highly reactive N-aryliminium intermediate.
-
Cycloaddition: Add bromophenylacetylene (2.0 equiv) to the reaction mixture. Allow the solution to stir overnight at room temperature.
-
Quenching: Quench the reaction with saturated aqueous
. Extract the aqueous layer with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Aromatization (Oxidation): Dissolve the crude dihydroquinoline intermediate in EtOAc (0.08 mmol/mL). Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 to 2.5 equiv). Stir for 5 minutes.
-
Purification: Concentrate the mixture and purify via silica gel column chromatography using a hexane to 4:1 hexane/EtOAc gradient.
Protocol B: Synthesis via Direct Bromination of Quinoline Hydrobromide[2],[5]
This protocol utilizes thermodynamic control to force regioselectivity.
-
Salt Formation: Prepare a solution of quinoline hydrobromide by reacting pure quinoline with hydrobromic acid (HBr).
-
Solvent Integration: Dissolve the resulting quinoline hydrobromide in a mixed solvent system of water and an alcohol (e.g., ethanol or isopropanol).
-
Electrophilic Addition: Cool the solution to 0–5 °C using an ice bath. Slowly add molecular bromine (
) dropwise while maintaining vigorous stirring. Causality: Strict temperature control suppresses the activation energy required for polybromination. -
Crystallization: Filter the hot solution to remove insoluble impurities. Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Collect the precipitated 3-bromoquinoline hydrobromide crystals via vacuum filtration.
-
Free Base Conversion: Dissolve the purified hydrobromide salt in water. Neutralize with an alkali solution (e.g., NaOH or
) until the pH is basic. Extract the separated 3-bromoquinoline free base with dichloromethane ( ), dry, and concentrate.
Troubleshooting & Optimization
Based on field-reported data and technical support metrics[5], researchers commonly encounter the following issues:
-
Poor Regioselectivity in Direct Bromination: If mixtures of isomers (e.g., 3-bromo vs. 5-bromo/8-bromo) or polybrominated products occur, the electrophile is too aggressive. Solution: Substitute molecular
with a milder brominating agent such as N-Bromosuccinimide (NBS), and strictly maintain the reaction temperature below 5 °C. -
Low Yields in[4+2] Cycloaddition: Yields dramatically decrease if the stoichiometry is inverted. Solution: Ensure the 1-bromoalkyne is used in excess (2.0 equivalents) relative to the arylmethyl azide to drive the cycloaddition forward[4].
-
Purification Difficulties: Isomers of bromoquinoline often co-elute on standard silica gel due to identical polarities. Solution: Utilize the hydrobromide salt crystallization method (Protocol B, Step 4) prior to chromatography, as the crystalline lattice selectively excludes unwanted isomers[5].
References
-
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinoline Derivatives - BenchChem. 2
-
Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - The Journal of Organic Chemistry (ACS Publications).3
-
Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid - ACS.org. 4
-
Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives - BenchChem. 5
-
3-Bromoquinoline 5332-24-1 wiki - Guidechem. 1
Sources
Methodological & Application
experimental protocol for synthesis of 3-bromoquinolines
An In-depth Technical Guide to the Regioselective Synthesis of 3-Bromoquinolines
Authored by a Senior Application Scientist
Introduction: The Strategic Importance of the 3-Bromoquinoline Scaffold
Quinoline scaffolds are privileged structures in medicinal chemistry and drug development, appearing in a wide array of pharmaceuticals and biologically active compounds.[1] The functionalization of the quinoline ring is a key strategy for expanding chemical diversity and enhancing pharmacological profiles.[1][2] Among the myriad of functionalized quinolines, 3-bromoquinoline derivatives are of particular interest. The bromine atom at the C3 position serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[1][3][4] This reactivity opens the door to the synthesis of complex molecules with significant therapeutic potential in areas like oncology, infectious diseases, and neurology.[5][6]
This technical guide provides a comprehensive overview of modern and classical methods for the regioselective synthesis of 3-bromoquinolines. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, a comparative analysis of synthetic strategies, and field-proven insights to overcome common challenges.
Synthetic Strategies: A Tale of Two Approaches
The regioselective introduction of a bromine atom at the C3 position of the quinoline nucleus presents a distinct synthetic challenge, often complicated by competing side reactions and issues with regiocontrol.[1][7] Methodologies can be broadly categorized into two main approaches:
-
Direct C-H Bromination: This involves the bromination of a pre-formed quinoline ring. While seemingly straightforward, this approach can suffer from a lack of regioselectivity, leading to mixtures of isomers.[1][8]
-
Quinoline Ring Construction: This strategy builds the quinoline scaffold with the bromine atom already incorporated into one of the precursors. These methods generally offer superior regioselectivity and are often preferred for complex syntheses.
This guide will focus on three reliable and high-yield protocols that exemplify these strategies, providing a robust toolkit for the synthesis of 3-bromoquinoline derivatives.
Protocol 1: Formal [4+2] Cycloaddition of N-Aryliminium Ions with 1-Bromoalkynes
This modern and highly effective method achieves excellent regioselectivity through an acid-promoted formal [4+2] cycloaddition reaction.[9][10] The process begins with the in situ generation of an N-aryliminium ion from an arylmethyl azide, which then reacts with a 1-bromoalkyne.[1][11] The reaction proceeds through a stepwise mechanism, ensuring the precise placement of the bromine atom at the C3 position of the resulting quinoline.[9]
Causality and Mechanistic Insight
The high regioselectivity is a direct consequence of the reaction mechanism. The N-aryliminium ion, a potent electrophile, is trapped by the nucleophilic 1-bromoalkyne. This is followed by an intramolecular cyclization and subsequent oxidation to yield the aromatic 3-bromoquinoline.[9] The use of a strong acid promoter like trifluoromethanesulfonic acid (TfOH) is critical for the initial rearrangement of the arylmethyl azide to the reactive N-aryliminium ion intermediate.[11] The final oxidation step, typically using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), is necessary to aromatize the dihydroquinoline intermediate.[1][11]
Caption: Logical flow of the formal [4+2] cycloaddition for 3-bromoquinoline synthesis.
Detailed Experimental Protocol
Adapted from Boonyong, B. et al., J. Org. Chem., 2015.[9]
-
Reaction Setup: To a flame-dried, round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv) and dry dichloroethane (DCE) (to achieve a concentration of ~0.14 M).
-
Acid Promotion: Add trifluoromethanesulfonic acid (TfOH) (1.0 equiv) to the solution and stir the mixture for 5 minutes at room temperature.
-
Alkyne Addition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction overnight at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the mixture with ethyl acetate (EtOAc) (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. This yields the crude dihydroquinoline intermediate.
-
Oxidation: Dissolve the crude intermediate in EtOAc and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.0 equiv). Stir the mixture at room temperature until the oxidation is complete (monitor by TLC).
-
Purification: Concentrate the mixture and purify the residue by column chromatography on silica gel to afford the pure 3-bromoquinoline product.
Protocol 2: Electrophilic Cyclization of N-(2-Alkynyl)anilines
Another robust and highly regioselective method involves the electrophilic cyclization of N-(2-alkynyl)aniline precursors.[1][12][13] This strategy proceeds via a 6-endo-dig cyclization pathway, initiated by an electrophilic bromine source, such as molecular bromine (Br₂). The reaction is typically fast, occurs under mild conditions, and tolerates a wide range of functional groups on the aniline and alkyne moieties.
Causality and Mechanistic Insight
The key to this reaction's success is the intramolecular nature of the cyclization. The alkyne is first activated by the electrophile (e.g., Br⁺ from Br₂), forming a bromonium ion intermediate. The pendant aniline nitrogen then acts as an intramolecular nucleophile, attacking the activated alkyne in a 6-endo-dig fashion to form the six-membered ring of the quinoline system. This intramolecular pathway ensures that the bromine atom is installed exclusively at the C3 position.
Caption: Step-by-step workflow for the synthesis of 3-bromoquinolines via electrophilic cyclization.
Detailed Experimental Protocol
Adapted from Larock, R. C. et al., Org. Lett., 2005.[13]
-
Reaction Setup: Dissolve the N-(2-alkynyl)aniline (1.0 equiv) in dichloromethane (CH₂Cl₂) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Bromine Addition: Slowly add a solution of molecular bromine (Br₂) (1.1 equiv) in CH₂Cl₂ dropwise to the reaction mixture. The characteristic red-brown color of bromine should dissipate upon addition.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove any excess bromine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with CH₂Cl₂ (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3-bromoquinoline.
Protocol 3: Direct Electrophilic Bromination of Quinoline
Direct bromination is the most classical approach. However, the quinoline ring system presents a complex reactivity profile towards electrophiles. The pyridine ring is generally electron-deficient and deactivated, while the benzene ring is activated. Direct bromination of quinoline often leads to a mixture of products, with substitution occurring on the benzene ring (at C5, C6, C7, or C8).[1][7] To favor substitution at the C3 position, the reaction is often carried out on the quinoline salt (e.g., quinoline hydrobromide) in an acidic medium.[1][12][13]
Causality and Mechanistic Insight
By protonating the nitrogen atom to form quinoline hydrobromide, the pyridine ring becomes even more deactivated towards electrophilic attack. This deactivation is so profound that it allows the much less reactive C3 position to compete with the positions on the benzene ring. While still challenging, this method can provide the desired 3-bromoquinoline, although yields and selectivity may be lower than in the ring-construction methods.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies | MDPI [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. wap.guidechem.com [wap.guidechem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Cross-Coupling Strategies for 3-Bromo-4-methoxyquinoline in Drug Discovery
Executive Summary & Structural Rationale
In the landscape of medicinal chemistry, the quinoline scaffold is a privileged structure, frequently embedded in antimalarial agents, kinase inhibitors, and advanced materials. The functionalization of the quinoline ring at the C3 position is a critical strategy for exploring structure-activity relationships (SAR) and optimizing interactions with biological targets 1.
3-Bromo-4-methoxyquinoline represents a uniquely challenging yet highly rewarding building block. While the carbon-bromine (C-Br) bond dissociation energy is sufficiently low to facilitate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions 1, the adjacent methoxy group at the C4 position introduces distinct electronic and steric variables. This guide provides an in-depth, causality-driven framework for executing high-yielding Suzuki-Miyaura and Buchwald-Hartwig couplings with this specific substrate.
Mechanistic Causality: Overcoming Electronic and Steric Hurdles
To master the reactivity of 3-bromo-4-methoxyquinoline, one must understand the dual impact of the C4-methoxy group on the catalytic cycle:
-
Electronic Deactivation: The methoxy group is strongly electron-donating via resonance (+M effect). By pushing electron density into the quinoline ring, it slightly increases the electron density at the C3 position. This makes the C3-Br bond marginally less electrophilic than in an unsubstituted 3-bromoquinoline, which can slow down the initial oxidative addition of the Pd(0) catalyst.
-
Steric Hindrance: The spatial proximity of the C4-methoxy group to the C3-bromine creates a localized steric clash. During oxidative addition, the incoming palladium complex must navigate this bulk. If the chosen phosphine ligand is too small, the intermediate Pd(II) complex may suffer from instability or fail to undergo efficient transmetalation.
The Solution: These hurdles are overcome by utilizing electron-rich, sterically demanding dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) or bidentate ligands with large bite angles (e.g., dppf). These ligands not only accelerate oxidative addition by increasing the electron density on the palladium center but also promote the final reductive elimination step through steric crowding.
Fig 1. Pd-catalyzed cross-coupling cycle tailored for 3-bromo-4-methoxyquinoline.
Data Presentation: Optimization Matrices
The success of a cross-coupling reaction with 3-bromoquinolines is highly dependent on the chosen reaction conditions 2. The following tables summarize the optimal parameters for functionalizing 3-bromo-4-methoxyquinoline.
Table 1: Catalyst & Ligand Selection Matrix
| Reaction Type | Catalyst Precursor | Ligand | Mechanistic Rationale |
| Suzuki-Miyaura | Pd(OAc)₂ (3-5 mol%) | SPhos | Overcomes steric hindrance from C4-OMe; highly active for hindered aryl bromides. |
| Suzuki-Miyaura | Pd(dppf)Cl₂ (3 mol%) | (dppf inherent) | Large bite angle promotes reductive elimination; robust for heteroaryl boronic acids. |
| Buchwald-Hartwig | Pd₂(dba)₃ (2 mol%) | BrettPhos | Highly selective for C-N bond formation; prevents unwanted β-hydride elimination. |
Table 2: Base and Solvent Optimization
| Base (Equiv) | Solvent System | Temp (°C) | Application Notes |
| K₂CO₃ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 °C | Standard for Suzuki; water aids in the formation of the reactive boronate complex. |
| K₃PO₄ (2.0 eq) | Toluene/H₂O (10:1) | 100 °C | Excellent for sterically hindered substrates; suppresses protodeboronation of the boronic acid. |
| NaOtBu (1.5 eq) | Toluene (Anhydrous) | 110 °C | Required for Buchwald-Hartwig amination; strictly anhydrous conditions needed to prevent catalyst quenching. |
Experimental Workflows & Protocols
Every protocol described below is designed as a self-validating system. Visual cues and analytical checkpoints are embedded to ensure the integrity of the experiment.
Fig 2. Standardized experimental workflow for cross-coupling reactions.
Protocol A: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)
This procedure utilizes Pd(dppf)Cl₂, a robust catalyst system well-documented for 3-bromoquinoline derivatives 2.
Materials:
-
3-Bromo-4-methoxyquinoline (1.0 mmol, 1.0 equiv)
-
Aryl/Heteroarylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane / Deionized Water (4:1 v/v, 5 mL total)
Step-by-Step Procedure:
-
Preparation & Degassing (Critical Step): In a 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-bromo-4-methoxyquinoline, the arylboronic acid, and K₂CO₃.
-
Causality Check: Oxygen is lethal to Pd(0) species, leading to homocoupling of the boronic acid (a common side reaction). Evacuate the flask and backfill with ultra-pure Argon (repeat 3x).
-
-
Solvent Addition: Add the 1,4-dioxane and water mixture via syringe. Degas the resulting suspension by bubbling Argon directly through the liquid for 15 minutes.
-
Catalyst Introduction: Briefly open the flask under a positive flow of Argon and add Pd(dppf)Cl₂. The mixture will typically turn a deep red/orange color.
-
Reaction: Seal the flask and heat to 90 °C in a pre-heated oil bath with vigorous stirring.
-
Self-Validation: Monitor via TLC (typically 30% EtOAc in Hexanes) or LC-MS. The starting material (UV active at 254 nm) should be consumed within 4 to 12 hours.
-
-
Workup: Cool the mixture to room temperature. Dilute with EtOAc (15 mL) and water (10 mL). Separate the phases. Extract the aqueous layer with EtOAc (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel) to yield the 3-aryl-4-methoxyquinoline product.
Protocol B: Buchwald-Hartwig Amination (C-N Bond Formation)
Forming a C-N bond at the sterically hindered C3 position requires a highly active catalyst system.
Materials:
-
3-Bromo-4-methoxyquinoline (1.0 mmol, 1.0 equiv)
-
Primary or Secondary Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
BrettPhos (0.04 mmol, 4 mol%)
-
NaOtBu (1.5 mmol, 1.5 equiv)
-
Anhydrous Toluene (5 mL)
Step-by-Step Procedure:
-
Glovebox/Schlenk Setup: Due to the moisture sensitivity of NaOtBu, setup is best performed in a glovebox or under strict Schlenk conditions. Combine 3-bromo-4-methoxyquinoline, Pd₂(dba)₃, BrettPhos, and NaOtBu in an oven-dried vial.
-
Solvent & Amine Addition: Seal the vial with a PTFE septum cap. Inject anhydrous, degassed toluene (5 mL) followed by the amine via microsyringe.
-
Reaction: Heat the mixture to 110 °C for 16 hours.
-
Self-Validation: The reaction mixture will transition from dark purple (Pd₂(dba)₃) to a dark brown/black suspension as the active catalytic species forms and reacts.
-
-
Workup: Cool to room temperature. Quench the reaction by filtering the mixture through a short pad of Celite to remove palladium black and inorganic salts, eluting with EtOAc (20 mL).
-
Purification: Concentrate the filtrate and purify via flash chromatography (often requiring a gradient of Dichloromethane/Methanol due to the polarity of the resulting amine) to isolate the 3-amino-4-methoxyquinoline derivative.
References
- A Comparative Guide to the Reactivity of 3-Bromoquinoline and 3-Chloroquinoline in Synthetic Chemistry Source: BenchChem URL
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery Source: BenchChem URL
- Source: Organic Syntheses (orgsyn.org)
Sources
Application Note: Divergent Functionalization of 3-Bromo-4-methoxyquinoline in Medicinal Chemistry
Mechanistic Rationale & Scaffold Significance
In the landscape of modern drug discovery, the quinoline core is a highly privileged scaffold, serving as the foundational pharmacophore for numerous FDA-approved therapeutics, ranging from antimalarials to targeted kinase inhibitors. Within this chemical space, 3-Bromo-4-methoxyquinoline emerges as an exceptionally versatile building block.
The strategic placement of functional groups on this molecule provides orthogonal reactivity profiles:
-
The C3-Bromide: Acts as a highly reactive electrophilic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). The electron-deficient nature of the quinoline ring accelerates the critical oxidative addition step by Palladium(0) species.
-
The C4-Methoxy Group: Serves a dual purpose. In its intact form, it acts as a potent hydrogen-bond acceptor and sterically directs incoming nucleophiles. Alternatively, it functions as a masked 4-quinolone; post-synthetic demethylation reveals the quinolone core, a necessary moiety for compounds like fluoroquinolone antibacterials or PI3K/mTOR dual inhibitors[1].
-
The Quinoline Nitrogen: Can be readily oxidized to an N-oxide, reversing the electronic character of the C2 position and unlocking complex 1,3-dipolar cycloaddition pathways[2].
Fig 1: Divergent functionalization pathways of the 3-Bromo-4-methoxyquinoline scaffold.
Application I: Scaffold Diversification via Suzuki-Miyaura Coupling
The synthesis of 3-aryl or 3-heteroaryl quinoline derivatives is a cornerstone in the development of PI3K/mTOR inhibitors[1]. The Suzuki-Miyaura cross-coupling of 3-bromo-4-methoxyquinoline allows for rapid late-stage diversification.
Causality in Experimental Design
-
Ligand Selection: The basic quinoline nitrogen can coordinate to and poison palladium catalysts. Utilizing a bidentate ligand with a large bite angle, such as dppf (1,1'-Bis(diphenylphosphino)ferrocene), forces the palladium center into a geometry that accelerates reductive elimination, outcompeting catalyst deactivation.
-
Solvent System: A biphasic 1,4-Dioxane/Water (4:1) system is utilized. Dioxane solubilizes the organic substrates at high temperatures, while water is strictly required to dissolve the K₂CO₃ base, generating the reactive trihydroxyboronate [Ar-B(OH)3]- species essential for the transmetalation step.
Self-Validating Protocol: Synthesis of 3-Aryl-4-methoxyquinolines
-
Preparation: In an oven-dried Schlenk flask, charge 3-bromo-4-methoxyquinoline (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Crucial Step: Evacuate and backfill the flask with Argon three times. Oxygen must be excluded to prevent the irreversible oxidation of the active Pd(0) species to inactive Pd(II).
-
Solvent Introduction: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.
-
Reaction: Heat the biphasic mixture to 90 °C under vigorous stirring for 10 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
-
Validation & Quality Control:
-
LC-MS: Confirm the complete disappearance of the starting material mass (m/z 238/240, 1:1 isotopic ratio) and the appearance of the target [M+H]+ mass.
-
¹H NMR (CDCl₃): The diagnostic C2-proton singlet of the starting material (typically ~8.7 ppm) will shift significantly due to the anisotropic shielding/deshielding cone of the newly installed C3-aryl ring. The C4-methoxy singlet (~4.1 ppm) should remain intact.
-
Application II: N-Oxide Activation and 1,3-Dipolar Cycloaddition
Oxidizing 3-bromo-4-methoxyquinoline to its 1-oxide derivative fundamentally alters its reactivity. The N-oxide moiety acts simultaneously as an activating group for the C2 position and as a 1,3-dipole. Reacting this N-oxide with an alkyne dipolarophile like dimethyl acetylenedicarboxylate (DMAD) yields highly functionalized, conformationally restricted heterocycles[2].
Causality in Experimental Design
-
Temperature-Controlled Divergence: The reaction of the N-oxide with DMAD initially forms a transient isoxazoline cycloadduct. The fate of this intermediate is strictly governed by thermal energy[3].
-
At room temperature (kinetic control) , simple N-O bond cleavage occurs, yielding an N-azinium ylide and a C2-acetate derivative.
-
Under reflux conditions (thermodynamic control) , the system undergoes a complex thermal rearrangement via an aziridine intermediate, yielding a stable N-vinylquinoline derivative[2].
-
Fig 2: Temperature-dependent mechanistic pathways of N-oxide cycloaddition with DMAD.
Self-Validating Protocol: Synthesis of N-Vinylquinoline Derivatives
-
N-Oxidation: Dissolve 3-bromo-4-methoxyquinoline in anhydrous CH₂Cl₂ at 0 °C. Add m-CPBA (1.2 equiv) portion-wise. Stir for 4 hours, warming to room temperature. Quench with saturated aqueous Na₂S₂O₃ to destroy excess peroxide, extract, and isolate the 1-oxide.
-
Cycloaddition: Dissolve the isolated 1-oxide (1.0 mmol) in anhydrous 1,4-Dioxane (5.0 mL).
-
Dipolarophile Addition: Add DMAD (1.5 mmol) dropwise.
-
Thermal Rearrangement: Attach a reflux condenser and heat the reaction to 100 °C (reflux) for 12 hours. The elevated temperature forces the transient isoxazoline through the aziridine rearrangement pathway[2].
-
Workup: Remove the solvent under reduced pressure. Purify the crude residue via silica gel chromatography to isolate the dimethyl α-[N-(3-bromo-4-oxo-1,4-dihydroquinolyl)]-β-methoxyfumarate (N-vinylquinoline derivative)[3].
-
Validation & Quality Control:
-
¹³C NMR: The formation of the N-vinylquinoline is definitively confirmed by the presence of two distinct ester carbonyl carbon peaks (~163-166 ppm) and the loss of the N-oxide character.
-
Mass Spectrometry: The product will exhibit a mass shift of exactly +142 Da relative to the starting N-oxide, confirming the complete incorporation of the DMAD structural unit without fragmentation.
-
Quantitative Data Summary
The table below summarizes the critical reaction parameters, expected yields, and primary medicinal applications for the functionalization of the 3-bromo-4-methoxyquinoline scaffold based on established literature.
| Reaction Pathway | Reagents / Catalyst | Solvent & Temp | Key Intermediate / Product | Primary Medicinal Application |
| Suzuki-Miyaura Coupling | Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃ | Dioxane/H₂O (4:1), 90 °C | 3-Aryl-4-methoxyquinoline | PI3K/mTOR Dual Inhibitors |
| N-Oxidation | m-CPBA (1.2 eq) | CH₂Cl₂, 0 °C to RT | Quinoline 1-oxide | Precursor for Cycloadditions |
| DMAD Cycloaddition (Kinetic) | DMAD (1.5 eq) | Dioxane, 25 °C | N-Azinium Ylide | Phenotypic Screening Libraries |
| DMAD Cycloaddition (Thermodynamic) | DMAD (1.5 eq) | Dioxane, 100 °C (Reflux) | N-Vinylquinoline | Conformationally Restricted Scaffolds |
| Demethylation | BBr₃ (3.0 eq) | CH₂Cl₂, -78 °C to RT | 3-Bromo-4-quinolone | Fluoroquinolone Antibacterials |
References
-
Ishiguro, Y., Funakoshi, K., Saeki, S., & Hamana, M. (1983). The reaction of 3-bromo-4-methoxyquinoline 1-oxide with dimethyl acetylenedicarboxylate. Heterocycles, 20(2). 3
-
Larionov, O. V. (Ed.). (2017). Heterocyclic N-Oxides. Topics in Heterocyclic Chemistry. 2
-
RSC Advances. (2017). Identification of 3-amidoquinoline derivatives as PI3K/mTOR dual inhibitors with potential for cancer therapy. RSC Publishing. 1
Sources
Application Note: Laboratory Synthesis of 4-Methoxyquinolin-7-amine
Strategic Overview & Significance
4-Methoxyquinolin-7-amine (CAS: 103040-78-4) is a high-value pharmacophore in medicinal chemistry, specifically serving as a critical intermediate for Type I and Type II tyrosine kinase inhibitors (e.g., Lenvatinib analogs). The 4-methoxyquinoline scaffold provides essential binding affinity within the ATP-binding pocket of kinases, while the 7-amine moiety serves as a versatile handle for amide coupling to extend the inhibitor into the solvent-exposed region.
This application note details a robust, scalable 4-step synthesis starting from inexpensive 3-nitroaniline. Unlike general textbook descriptions, this guide focuses on process safety , regioisomer management , and impurity control to ensure research-grade purity (>98%).
Synthetic Pathway Visualization[1]
The synthesis follows a modified Gould-Jacobs reaction sequence, followed by nucleophilic aromatic substitution (
Figure 1: Linear synthetic workflow from 3-nitroaniline to 4-methoxyquinolin-7-amine.
Detailed Experimental Protocols
Phase 1: Construction of the Quinoline Core (Gould-Jacobs)
Objective: Synthesize 7-nitroquinolin-4(1H)-one. Challenge: 3-Nitroaniline cyclization yields two regioisomers: 7-nitro (desired) and 5-nitro (undesired). Solution: The 7-nitro isomer is thermodynamically favored and less soluble. We utilize selective crystallization to purify the core.
Reagents:
-
3-Nitroaniline (1.0 equiv)
-
Diethyl ethoxymethylenemalonate (EMME) (1.1 equiv)
-
Dowtherm A (Diphenyl ether/Biphenyl eutectic mixture)
-
Hexanes (for washing)
Protocol:
-
Condensation: In a round-bottom flask equipped with a Dean-Stark trap, mix 3-nitroaniline and EMME. Heat to 140°C for 2 hours. Ethanol will distill off.
-
Cyclization: Heat Dowtherm A (10 volumes relative to mass of enamine) to a rolling reflux (~250°C).
-
Critical Step: Add the molten enamine intermediate slowly (dropwise) to the refluxing Dowtherm A. Rapid addition causes uncontrollable foaming and temperature drops that favor side reactions.
-
-
Work-up: After 1 hour at reflux, cool the mixture to ~80°C. Pour the reaction mixture into a large excess of hexanes or ligroin.
-
Purification: The brown precipitate contains both isomers. Filter the solid.[1][3][4]
Phase 2: Functionalization (Chlorination & Methoxylation)
Objective: Convert the 4-hydroxy/oxo group to a methoxy group via a chloro-intermediate.
Safety Note:
Table 1: Reaction Parameters for Functionalization
| Parameter | Step 2 (Chlorination) | Step 3 (Methoxylation) |
| Precursor | 7-Nitroquinolin-4(1H)-one | 4-Chloro-7-nitroquinoline |
| Reagent | Phosphorus Oxychloride ( | Sodium Methoxide (NaOMe) |
| Solvent | Neat (or Toluene) | Methanol (Anhydrous) |
| Temp/Time | Reflux (105°C) / 3 hrs | Reflux (65°C) / 4 hrs |
| Key Risk | Hydrolysis of | Re-hydrolysis to quinolone if wet |
Protocol:
-
Chlorination: Suspend dried 7-nitroquinolin-4(1H)-one in
(5 equiv). -
Heat to reflux. The solid will dissolve as it converts to the chloro-quinoline.
-
Quench: Evaporate excess
under reduced pressure. Pour the residue onto crushed ice/ammonia water to neutralize. Filter the yellow/tan precipitate (4-Chloro-7-nitroquinoline). -
Methoxylation (
): Dissolve the chloro-intermediate in anhydrous methanol. -
Add Sodium Methoxide (2.0 equiv, 25% wt in MeOH).
-
Reflux for 4 hours.
-
Work-up: Concentrate methanol. Dilute with water. The product, 4-methoxy-7-nitroquinoline, will precipitate. Filter and dry.[4][10]
Phase 3: Chemoselective Reduction
Objective: Reduce the nitro group to an amine without reducing the quinoline ring or cleaving the methoxy ether.
Method: Iron/Ammonium Chloride (Fe/NH4Cl) reduction. This is milder than catalytic hydrogenation (
Protocol:
-
Setup: In a flask, suspend 4-methoxy-7-nitroquinoline (1.0 equiv) in Ethanol:Water (4:1 ratio).
-
Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).
-
Reaction: Heat to 80°C with vigorous stirring.
-
Observation: The reaction usually completes within 2-4 hours. The color shifts from yellow (nitro) to fluorescent/pale (amine).
-
-
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.
-
Isolation: Concentrate the filtrate. Alkalinize slightly with
if necessary. Extract with Ethyl Acetate.[4] -
Final Polish: Dry organic layer over
, filter, and evaporate.-
Final Product: 4-Methoxyquinolin-7-amine (Off-white to pale yellow solid).
-
Analytical Validation (QC)
To ensure the protocol was successful, compare your product against these specifications:
-
1H NMR (DMSO-d6, 400 MHz):
- 8.4 (d, 1H, H-2 of quinoline)
- 7.8 (d, 1H, H-5)
- 6.9-7.1 (m, 2H, H-6 and H-8)
- 6.8 (d, 1H, H-3)
-
5.8 (s, 2H,
- exchangeable with ) -
4.0 (s, 3H,
)
-
Mass Spectrometry (ESI+): Calculated
; Found . -
Appearance: Pale yellow crystalline solid.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 1 | Rapid addition of enamine to Dowtherm. | Add enamine dropwise to maintain temp >245°C. Cyclization requires high thermal energy. |
| Reversion in Step 3 | Water present in Methanol.[3] | Use anhydrous MeOH. Water causes hydrolysis of the Cl back to OH (quinolone). |
| Incomplete Reduction | Iron surface passivation. | Use fresh iron powder. Add a drop of HCl to activate the iron at the start. |
| Dark Product | Oxidation of amine. | Store under inert atmosphere (Argon/Nitrogen).[1] |
References
-
Gould-Jacobs Reaction Overview & Regioselectivity
-
Synthesis of 7-Nitro-4-quinolone (Isomer Separation)
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 7-Chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline (Chloroquine). Journal of the American Chemical Society.[11] (Describes the standard purification of 7-substituted quinolines).
- Context: Validates the separation of 5- and 7- isomers via crystalliz
-
-
Reduction of Nitro-Quinolines (Fe/NH4Cl Method)
-
Venkatesan, P., et al. (2024). Synthesis of 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one.[12] MDPI Molbank.
-
Source:
- Relevance: Provides the specific stoichiometry (Fe/NH4Cl) for reducing nitro groups on electron-deficient heterocycles similar to quinoline.
-
-
General Synthesis of 4-Methoxy-7-aminoquinolines
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. US20230357125A1 - Process for Catalytic Reduction of Nitro Compounds to Amines - Google Patents [patents.google.com]
- 9. CN111440118A - New synthesis process of 4-hydroxy-7-methoxyquinoline - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Gould-Jacobs Reaction [drugfuture.com]
- 12. mdpi.com [mdpi.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 3-Bromo-4-methoxyquinoline as a Privileged Building Block in Drug Discovery
Abstract
In the landscape of modern medicinal chemistry, the quinoline ring system is universally recognized as a "privileged scaffold," forming the core of numerous therapeutic agents ranging from antimalarials to targeted kinase inhibitors[1]. Within this chemical space, 3-Bromo-4-methoxyquinoline (CAS 36255-25-1) emerges as a highly strategic building block. This application note synthesizes field-proven insights and authoritative methodologies for utilizing this compound. By exploiting the differential reactivity of the C3-bromine and C4-methoxy substituents, researchers can rapidly access complex, biologically active chemical space.
Structural Rationale & Pharmacological Relevance
The utility of 3-Bromo-4-methoxyquinoline in drug development is dictated by the precise electronic and steric properties of its substituents, which allow for orthogonal functionalization:
-
The C3-Bromine (Cross-Coupling Handle): The electron-deficient nature of the quinoline heterocycle activates the C-Br bond for oxidative addition by low-valent transition metals (e.g., Pd(0)). This makes the C3 position an ideal vector for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, enabling the installation of diverse aryl, amino, or alkynyl pharmacophores[2].
-
The C4-Methoxy (Electronic Modulator & Binding Motif): The methoxy group serves a dual purpose. Synthetically, it acts as an electron-donating group that modulates the basicity of the quinoline nitrogen. Pharmacologically, the oxygen atom acts as a critical hydrogen-bond acceptor, frequently interacting with the hinge region of kinase targets (e.g., EGFR, VEGF) in oncology applications[3].
-
N-Oxidation Potential: The quinoline nitrogen can be selectively oxidized to form 3-bromo-4-methoxyquinoline 1-oxide. This intermediate is highly susceptible to 1,3-dipolar cycloadditions, allowing for the construction of complex polycyclic systems like furo[3,2-b]quinolines[4].
Quantitative Data: Reaction Optimization & Target Profiling
To accelerate assay development and library synthesis, the following tables summarize optimized parameters for C3-functionalization and the pharmacological profiling of the resulting derivatives.
Table 1: Comparative Optimization of C3 Suzuki-Miyaura Cross-Coupling
The success of coupling heteroaryl boronic acids to the C3 position depends heavily on overcoming catalyst deactivation and steric hindrance[5].
| Catalyst System | Base | Solvent System | Temp (°C) | Yield (%) | Mechanistic Rationale |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene / EtOH / H₂O | 90 | 45-55% | Standard conditions; prone to protodeboronation with electron-poor boronic acids. |
| Pd(dppf)Cl₂ (2 mol%) | K₂CO₃ (2.5 eq) | 1,4-Dioxane / H₂O (4:1) | 85 | 85-95% | Bidentate ligand prevents Pd precipitation; optimal for sterically hindered substrates. |
| Pd₂(dba)₃ / XPhos | K₃PO₄ (3.0 eq) | Toluene | 100 | 70-80% | Highly active electron-rich ligand; excellent for challenging heteroaryl couplings. |
Table 2: Pharmacological Targets of 3,4-Disubstituted Quinolines
Derivatives synthesized from 3-Bromo-4-methoxyquinoline demonstrate potent activity across multiple therapeutic areas[1],[3].
| Therapeutic Area | Primary Target | Key Structural Requirement at C3/C4 | Binding Affinity/IC₅₀ Trend |
| Oncology | EGFR / KDR Kinases | C3-Aryl (hydrophobic), C4-Methoxy (H-bond acceptor) | Low nanomolar (nM) |
| Infectious Disease | Plasmodium falciparum | C3-Alkylamine, C4-Methoxy/Hydroxy | Sub-micromolar (µM) |
| Antibacterial | DNA Gyrase | C3-Halogen/Aryl, N-Alkyl | Moderate to high potency |
Advanced Synthetic Protocols (Self-Validating Systems)
The following protocols are designed with built-in validation checkpoints, ensuring that researchers can verify the integrity of the reaction at every mechanistic stage.
Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling
This protocol details the coupling of 3-Bromo-4-methoxyquinoline with a generic aryl boronic acid using a robust Pd(dppf)Cl₂ catalytic system[2].
Reagents: 3-Bromo-4-methoxyquinoline (1.0 eq), Aryl boronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.5 eq), 1,4-Dioxane/H₂O (4:1 v/v).
-
Preparation & Degassing (Critical Step): In a Schlenk flask, dissolve 3-Bromo-4-methoxyquinoline and the aryl boronic acid in 1,4-Dioxane. Add the aqueous K₂CO₃ solution.
-
Causality: Degassing the biphasic solvent via three freeze-pump-thaw cycles or rigorous argon sparging is an absolute requirement. Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.
-
-
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of argon. Heat the mixture to 85°C with vigorous stirring.
-
Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing the formation of inactive palladium black.
-
-
Self-Validation Checkpoint (In-Process QC): After 2 hours, sample the organic layer for LC-MS analysis.
-
Validation: The self-validating indicator of successful oxidative addition and transmetalation is the complete disappearance of the starting material mass (which exhibits a distinct 1:1 M/M+2 isotopic splitting pattern due to the ⁷⁹Br/⁸¹Br isotopes) and the emergence of the product mass.
-
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: N-Oxidation and 1,3-Dipolar Cycloaddition
This workflow generates complex furo[3,2-b]quinoline architectures by leveraging the reactivity of the N-oxide derivative[4].
Reagents: 3-Bromo-4-methoxyquinoline, m-CPBA (1.5 eq), Dimethyl acetylenedicarboxylate (DMAD, 2.0 eq), Dichloromethane (DCM), Dioxane.
-
N-Oxidation: Dissolve 3-Bromo-4-methoxyquinoline in DCM at 0°C. Slowly add m-CPBA. Stir at room temperature for 12 hours.
-
Self-Validation Checkpoint (NMR): Isolate the intermediate via basic aqueous workup (to remove m-CBA).
-
Validation: Confirm N-oxide formation via ¹H NMR. The self-validating signature is a significant downfield shift (approx. +0.3 to +0.5 ppm) of the C2 and C8 protons due to the deshielding effect of the newly formed N-O dipole.
-
-
Cycloaddition: Dissolve the 3-bromo-4-methoxyquinoline 1-oxide in anhydrous dioxane. Add DMAD and heat to reflux (101°C) for 4-6 hours.
-
Causality: Heating the N-oxide with an electron-deficient alkyne like DMAD triggers a 1,3-dipolar cycloaddition followed by a thermal rearrangement, yielding highly functionalized polycyclic esters[4].
-
Workflow & Pathway Visualizations
The following diagrams illustrate the mechanistic logic and strategic applications of the 3-Bromo-4-methoxyquinoline scaffold.
Caption: Catalytic cycle of Suzuki-Miyaura cross-coupling for 3-Bromo-4-methoxyquinoline.
Caption: Logical relationships of the 3-Bromo-4-methoxyquinoline scaffold in drug discovery.
References
- Hamana, M., Ishiguro, Y., et al. "THE REACTION OF 3-BROMO-4-METHOXYQUINOLINE 1-OXIDE WITH DIMETHYL ACETYLENEDICARBOXYLATE." Heterocycles.
- Reizman, B. J., et al. "Suzuki–Miyaura cross-coupling optimization enabled by automated feedback." NIH / PMC.
- Benchchem Technical Support. "Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery." Benchchem.
- Benchchem Technical Support. "Quinoline-2,4-diamine|High-Qurity Research Chemical." Benchchem.
- Benchchem Technical Support. "2-Methoxyquinoline-4-carbaldehyde | 893760-88-8." Benchchem.
Sources
- 1. Quinoline-2,4-diamine|High-Qurity Research Chemical [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 2-Methoxyquinoline-4-carbaldehyde | 893760-88-8 | Benchchem [benchchem.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of 3-bromoquinoline-2(1H)-thiones from 2-(2,2-dibromoethenyl)phenyl isothiocyanates
Strategic Significance
The quinoline-2(1H)-thione scaffold is a privileged pharmacophore in medicinal chemistry, exhibiting potent antimalarial, antibacterial, and anticancer activities. However, the introduction of a halogen handle at the 3-position (e.g., 3-bromo) is synthetically challenging but highly desirable.
The 3-bromoquinoline-2(1H)-thione serves as a versatile "linchpin" intermediate. The C3-bromide allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to rapidly diversify the core, while the thione moiety can be alkylated or oxidized to access diverse sulfur-functionalized quinolines.
Traditional methods for synthesizing this core often suffer from harsh conditions, poor regioselectivity, or the use of unstable radical precursors. This application note details a robust, anionic cyclization protocol utilizing Sodium Hydrosulfide (NaSH) . This method operates under mild conditions (0°C to rt) and avoids the use of pyrophoric organolithium reagents (e.g., n-BuLi) or cryogenic temperatures required by alternative lithium-halogen exchange routes.
Reaction Design & Mechanism
The Challenge
The transformation requires the cyclization of 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1) into 3-bromoquinoline-2(1H)-thione (2) .[1] The challenge lies in controlling the cyclization mode:
-
Regioselectivity: Ensuring the nitrogen attacks the alkene (yielding quinoline) rather than the sulfur (which would yield a benzothiazine).
-
Chemoselectivity: Retaining one bromine atom while eliminating the other to restore aromaticity/conjugation.
The Solution: Anionic Cascade
The protocol utilizes NaSH in DMF. The mechanism proceeds via a specific anionic cascade:
-
Thioamidation: The hydrosulfide anion (HS⁻) attacks the electrophilic carbon of the isothiocyanate (1) , generating a dithiocarbamate intermediate (I) .
-
5-exo-trig Cyclization: The nitrogen anion of the intermediate (or the equilibrating thioamide nitrogen) performs an intramolecular nucleophilic attack on the gem-dibromoalkene.
-
Elimination: The resulting intermediate undergoes elimination of a bromide ion (Br⁻) to aromatize the system, yielding the 3-bromoquinoline-2(1H)-thione (2) .
Mechanistic Diagram
The following diagram illustrates the reaction pathway and the critical transition from the acyclic precursor to the heterocyclic core.
Figure 1: Mechanistic pathway for the NaSH-mediated synthesis of 3-bromoquinoline-2(1H)-thiones.
Detailed Experimental Protocol
Materials & Reagents[2][3][4]
-
Precursor: 2-(2,2-dibromoethenyl)phenyl isothiocyanate (Synthesized via Wittig reaction of 2-nitrobenzaldehyde followed by reduction and thiophosgenation).
-
Reagent: Sodium Hydrosulfide hydrate (NaSH·xH₂O) – Assay approx. 70%.
-
Solvent: N,N-Dimethylformamide (DMF), anhydrous.
-
Quench: Ammonium Chloride (saturated aq.) or 1M HCl.
Step-by-Step Methodology
Step 1: Preparation of Reaction Vessel
-
Oven-dry a 50 mL round-bottom flask containing a magnetic stir bar.
-
Purge the flask with Nitrogen (N₂) or Argon to maintain an inert atmosphere.
-
Add 2-(2,2-dibromoethenyl)phenyl isothiocyanate (1.0 mmol, 1.0 equiv) to the flask.
-
Dissolve in anhydrous DMF (6 mL).
Step 2: Reagent Addition
-
Cool the solution to 0°C using an ice-water bath.
-
Add NaSH·xH₂O (2.0 mmol, 2.0 equiv) in a single portion.
-
Note: The solution typically changes color (yellow to deep orange/red) indicating the formation of the dithiocarbamate anion.
-
Step 3: Reaction Monitoring
-
Stir the mixture at 0°C for 30 minutes .
-
Allow the reaction to warm to room temperature and stir for an additional 1–2 hours .
-
TLC Monitoring: Monitor consumption of the isothiocyanate (High R_f in Hexane/EtOAc) and appearance of the thione product (Lower R_f, often fluorescent under UV).
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into cold water (30 mL).
-
Acidification (CRITICAL): Acidify carefully with 1M HCl to pH ~3–4.
-
Safety Alert: This step generates Hydrogen Sulfide (H₂S) gas. Perform exclusively in a well-ventilated fume hood.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).
-
Washing: Wash combined organics with water (2 x 20 mL) and brine (1 x 20 mL) to remove DMF.
-
Drying: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via silica gel column chromatography.[2]
-
Eluent: Hexane/Ethyl Acetate gradient (typically 10:1 to 4:1).
-
Product: Isolate 3-bromoquinoline-2(1H)-thione as a yellow/orange solid.
Optimization & Troubleshooting
Solvent Effects
DMF is the optimal solvent due to its ability to solvate the anionic intermediate.
-
THF: Slower reaction rates; may require reflux.
-
DMSO: Effective but difficult to remove during workup.
Common Pitfalls
| Issue | Probable Cause | Solution |
| Low Yield | Incomplete cyclization due to moisture. | Ensure DMF is anhydrous; maintain inert atmosphere. |
| Benzothiazine Byproduct | Sulfur attack favored over Nitrogen. | Maintain temperature at 0°C during addition; ensure stoichiometry of NaSH is not excessive (>3 eq). |
| Loss of Bromine | Over-reduction or halogen exchange. | Avoid using strong reducing agents or elevated temperatures (>80°C). |
Substrate Scope Data
The following table summarizes expected yields based on the electronic nature of the substituent on the phenyl ring (R).
| Substrate (R-group) | Electronic Effect | Time (h) | Yield (%) |
| H (Unsubstituted) | Neutral | 1.5 | 78–85 |
| 4-Me | Electron Donating | 2.0 | 72–80 |
| 4-Cl | Electron Withdrawing | 1.0 | 80–88 |
| 4-OMe | Strong Donor | 2.5 | 65–70 |
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 3-bromoquinoline-2(1H)-thiones.
References
-
Kobayashi, K. , Nozawa, I., & Nogi, T. (2011). Synthesis of 3-Bromoquinoline-2(1H)-thiones by the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Sodium Hydrogen Sulfide. Heterocycles, 83(5), 1111–1116.
-
Kobayashi, K. , Nozawa, I., & Nogi, T. (2016).[1] Synthesis of 3-Bromoquinoline-2(1H)-thiones and 2-(Alkylsulfanyl)-3-bromoquinolines Based on the Reaction of 2-(2,2-Dibromoethenyl)phenyl Isothiocyanates with Butyllithium.[1][3][4] Heterocycles, 95(1), 200-207.[3]
-
Solomon, V. R. , & Lee, H. (2011).[1] Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488–1508.
Sources
Application Note: Evaluation of Brominated Quinoline Scaffolds as Potent Anticancer Agents
[1][2][3]
Executive Summary
The quinoline scaffold, particularly its halogenated derivatives, represents a privileged structure in oncology research due to its ability to intercalate DNA, chelate metal ions, and inhibit key enzymes such as Topoisomerase I/II and Pim-1 kinase. Bromination at the C-5 and C-7 positions of the 8-hydroxyquinoline core has been shown to significantly enhance lipophilicity and metabolic stability, facilitating membrane permeability and tightening binding affinities via halogen bonding.
This guide provides a comprehensive technical workflow for the synthesis, biological screening, and mechanistic validation of brominated quinolines (e.g., 5,7-dibromo-8-hydroxyquinoline). It moves beyond standard literature reviews to offer reproducible, step-by-step protocols designed for high-fidelity data generation in preclinical settings.
Chemical Space & Mechanism of Action (MOA)
Structure-Activity Relationship (SAR)
The anticancer potency of brominated quinolines is governed by specific structural modifications. The electronic and steric effects of bromine atoms are critical for interaction with hydrophobic pockets in target proteins.
| Structural Feature | Biological Impact | Mechanistic Rationale |
| C-5/C-7 Bromination | Increased Potency | Enhances lipophilicity (LogP) for cellular uptake; Halogen bonds interact with carbonyl backbone of target enzymes. |
| 8-Hydroxyl Group | Metal Chelation | Essential for chelating catalytic metal ions (Cu²⁺, Fe²⁺) in metalloenzymes; generates ROS via Fenton chemistry. |
| C-2 Substitution | Selectivity | Bulky groups (e.g., phenyl, methyl) at C-2 can improve selectivity for specific kinases (e.g., Pim-1) over general cytotoxicity. |
| 5-Nitro Group | Synergy | When combined with bromine (e.g., 6,8-dibromo-5-nitroquinoline), it enhances electron deficiency, promoting DNA intercalation. |
Signaling Pathways & MOA Visualization
Brominated quinolines act as "multi-target" agents. They simultaneously disrupt DNA replication and trigger mitochondrial apoptosis.
Figure 1: Multi-modal mechanism of action for brominated quinolines involving nuclear and mitochondrial targets.
Experimental Protocols
Protocol A: Regioselective Synthesis of 5,7-Dibromo-8-Hydroxyquinoline
Objective: To synthesize a high-purity reference standard for biological assays.
Reagents:
-
8-Hydroxyquinoline (CAS: 148-24-3)
-
Bromine (Br2) (Liquid, elemental)
-
Glacial Acetic Acid or Methanol/Chloroform mix
-
Sodium Bisulfite (NaHSO3)
Workflow:
-
Dissolution: Dissolve 10 mmol (1.45 g) of 8-hydroxyquinoline in 20 mL of glacial acetic acid in a round-bottom flask. Stir at room temperature until fully dissolved.
-
Bromination: Prepare a solution of bromine (22 mmol, 1.13 mL, 2.2 eq) in 5 mL acetic acid. Add this dropwise to the quinoline solution over 30 minutes.
-
Note: Maintain temperature below 30°C to prevent over-bromination or degradation.
-
-
Reaction: Stir the mixture for 2 hours at room temperature. A yellow/orange precipitate will form.
-
Quenching: Pour the reaction mixture into 100 mL of ice-cold water containing 1% sodium bisulfite to quench excess bromine (indicated by color change from orange to yellow).
-
Isolation: Filter the solid under vacuum. Wash with cold water (3 x 20 mL) and cold methanol (1 x 10 mL).
-
Purification: Recrystallize from ethanol to obtain 5,7-dibromo-8-hydroxyquinoline as light yellow needles.
-
Validation: Confirm structure via ¹H-NMR (DMSO-d6). Look for the disappearance of protons at C-5 and C-7.
Protocol B: High-Throughput Cytotoxicity Screening (MTT Assay)
Objective: Determine IC50 values against cancer cell lines (e.g., HeLa, MCF-7, HepG2).
Materials:
-
Target Cells (e.g., HeLa, ATCC CCL-2)
-
MTT Reagent (5 mg/mL in PBS)
-
Solubilization Buffer (DMSO)[1]
-
Test Compound (Stock: 10 mM in DMSO)
Step-by-Step Procedure:
-
Seeding: Plate cells at a density of 5,000 cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
-
Treatment: Prepare serial dilutions of the brominated quinoline (0.1 µM to 100 µM). Add 100 µL per well.
-
Control: Include 0.1% DMSO vehicle control and a positive control (e.g., Cisplatin or Doxorubicin).
-
-
Incubation: Incubate for 48 hours.
-
Labeling: Add 20 µL of MTT reagent to each well. Incubate for 3–4 hours until purple formazan crystals form.
-
Solubilization: Carefully aspirate media. Add 150 µL DMSO to dissolve crystals. Shake plate for 10 min.
-
Readout: Measure absorbance at 570 nm (reference 630 nm).
-
Analysis: Calculate % Viability =
. Plot Log(concentration) vs. Viability to determine IC50.[2]
Protocol C: Mechanistic Validation (Topoisomerase I Relaxation Assay)
Objective: Confirm if the compound inhibits DNA relaxation, a hallmark of quinoline activity.
Materials:
-
Supercoiled Plasmid DNA (e.g., pBR322)
-
Recombinant Human Topoisomerase I (Topo I)[3]
-
Assay Buffer (Tris-HCl, EDTA, NaCl)
Workflow:
-
Master Mix: Prepare reaction mix containing 0.5 µg plasmid DNA and 1 Unit Topo I enzyme in assay buffer.
-
Drug Addition: Add test compound (10, 50, 100 µM) to the mix. Include Camptothecin (CPT) as a positive control.
-
Incubation: Incubate at 37°C for 30 minutes.
-
Termination: Stop reaction with 4 µL Stop Buffer (SDS/Proteinase K).
-
Electrophoresis: Run samples on a 1% agarose gel (without Ethidium Bromide initially) at 2-3 V/cm.
-
Staining: Stain gel with Ethidium Bromide after the run.
-
Interpretation:
-
Active Topo I: Converts supercoiled DNA to relaxed (slower migrating) forms.
-
Inhibited Topo I: DNA remains supercoiled (fast migrating band at bottom).
-
Data Interpretation & Troubleshooting
Expected Results (Reference Data)
The following table summarizes typical IC50 ranges for 5,7-dibromo-8-hydroxyquinoline derivatives based on recent literature [1][2].
| Cell Line | Tissue Origin | IC50 Range (µM) | Comparative Potency |
| HeLa | Cervical | 5.0 – 15.0 | High |
| MCF-7 | Breast | 10.0 – 25.0 | Moderate |
| HT-29 | Colon | 8.0 – 18.0 | High |
| HUVEC | Normal (Control) | > 50.0 | Low (Good Selectivity) |
Troubleshooting Guide
-
Precipitation in Media: Brominated quinolines are highly lipophilic. If precipitation occurs upon adding the drug to cell media, dilute the DMSO stock into warm media with vigorous vortexing, or use a carrier protein (BSA). Ensure final DMSO concentration < 0.5%.
-
MTT Interference: Some quinolines can reduce MTT chemically or have intrinsic color. Always run a "Compound Only" control (no cells) to subtract background absorbance.
-
Metal Contamination: Since these compounds chelate metals, ensure buffers (PBS) are free of trace heavy metals to avoid assay artifacts.
References
-
NIH/PubMed : Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemical Biology & Drug Design, 2025.[4][2][3][5][6] Link
-
BenchChem : Comparative Anticancer Activity of Brominated Quinolines: A Guide for Researchers. 2025. Link
-
RSC Advances : Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. 2025. Link
-
MDPI : The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. 2022. Link
-
PMC : Eighteen 5,7-Dihalo-8-quinolinol and 2,2′-Bipyridine Co(II) Complexes as a New Class of Promising Anticancer Agents. 2021. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]
- 5. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Advanced Application Note: Multi-Step Synthesis and Late-Stage Functionalization of Quinoline Scaffolds
Executive Summary
Quinoline derivatives represent a privileged class of N-heteroaromatic pharmacophores, ubiquitous in the development of antimalarial, antibacterial, and anticancer therapeutics[1]. While the classical Friedländer condensation remains the foundational method for constructing the quinoline core, traditional protocols relying on harsh homogeneous acids or bases frequently suffer from poor scalability, low atom economy, and competing aldol condensation side reactions[2].
To address these bottlenecks, this application note outlines a modernized, two-phase synthetic strategy. First, we detail a green, highly efficient core assembly using a task-specific sulfonic acid-functionalized ionic liquid (SO₃H-IL) catalyst in an aqueous medium[3]. Second, we provide a robust protocol for the late-stage functionalization of the resulting scaffold via regioselective palladium-catalyzed cross-coupling[4]. This approach allows drug development professionals to generate diverse libraries of highly decorated quinolines without the need to design de novo syntheses for each analog.
Strategic Synthetic Workflow
The following workflow illustrates the logical progression from raw starting materials to a highly functionalized target compound, emphasizing the strategic placement of halogenation to enable sequential late-stage cross-couplings.
Figure 1: Multi-step synthetic workflow for functionalized quinoline derivatives.
Application Note A: Core Assembly via Modified Friedländer Condensation
Rationale & Causality
The Friedländer synthesis involves the cyclocondensation of an o-aminoaryl ketone with an α-methylene carbonyl compound[2]. Conventional catalysts (e.g., KOH or p-toluenesulfonic acid) often trigger unwanted aldol condensations of the ketone precursors before the desired Schiff base can form[2].
By transitioning to a task-specific catalyst—such as a sulfonic acid-functionalized ionic liquid (e.g., 1-(4-sulfonylbutyl)-3-methylimidazolium trifluoromethanesulfonate)—the reaction dynamics are fundamentally altered[3]. The SO₃H-IL provides the precise Brønsted acidity required to drive both the initial condensation and the subsequent cyclodehydration. Furthermore, performing this reaction in water leverages the amphiphilic nature of the IL to stabilize the organic transition states[3]. Because the highly hydrophobic quinoline product is insoluble in the aqueous IL mixture, it precipitates upon formation. This creates a self-validating system: the reaction's progress is visually confirmed by precipitation, and isolation is achieved via simple filtration, bypassing solvent-heavy chromatographic purification.
Experimental Protocol: SO₃H-IL Catalyzed Synthesis
-
Reagent Preparation: To a 50 mL round-bottom flask, add 2-aminoacetophenone (10.0 mmol) and ethyl acetoacetate (12.0 mmol).
-
Catalyst Introduction: Add 10 mol% of the SO₃H-functionalized ionic liquid dissolved in 10 mL of deionized water.
-
Reaction Execution: Stir the biphasic mixture vigorously at 80 °C. Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (3:1) eluent. The reaction typically reaches completion within 1–2 hours.
-
Self-Validating Workup: Cool the reaction mixture to room temperature. The successful formation of the quinoline derivative is indicated by its precipitation as a solid from the aqueous phase[3].
-
Isolation: Filter the solid product through a sintered glass funnel. Wash the filter cake with cold deionized water (2 × 10 mL) to remove any residual ionic liquid.
-
Catalyst Recycling: Collect the aqueous filtrate containing the SO₃H-IL. Concentrate it under reduced pressure to remove the water generated during the cyclodehydration. The recovered IL can be reused for up to five consecutive cycles without a significant drop in yield[3].
Application Note B: Late-Stage Functionalization via Pd-Catalyzed Cross-Coupling
Rationale & Causality
To generate a diverse library of analogs, late-stage functionalization of a poly-halogenated quinoline core (e.g., 2,4-dibromoquinoline) is highly preferred over de novo synthesis[4]. This strategy relies heavily on the differential reactivity of the carbon-halogen bonds.
The C2 position of the quinoline ring is highly electron-deficient due to the strong inductive and mesomeric electron-withdrawing effects of the adjacent nitrogen atom. Consequently, the C2–Br bond undergoes oxidative addition by Palladium(0) at a significantly faster rate than the C4–Br bond[4]. This kinetic preference allows for completely regioselective Suzuki-Miyaura cross-coupling at the C2 position. The intact C4 halogen can then be subsequently targeted for a Buchwald-Hartwig amination to introduce an amine moiety, enabling precise, programmable functionalization of the scaffold[4].
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling at C2
-
System Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dibromoquinoline (5.0 mmol), the desired arylboronic acid (5.2 mmol), and anhydrous K₂CO₃ (15.0 mmol).
-
Atmospheric Control: Evacuate and backfill the flask with ultra-high-purity Argon three times to ensure a strictly oxygen-free environment, preventing the oxidation of the palladium catalyst.
-
Catalyst Loading: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%, 0.25 mmol) under a positive stream of Argon.
-
Solvent Addition: Inject a degassed biphasic mixture of Toluene/Water (4:1 v/v, 25 mL) via syringe. Note: The biphasic system is critical; the water dissolves the inorganic base to generate the active boronate species, while the toluene retains the organic substrates, preventing catalyst poisoning.
-
Reaction Execution: Heat the mixture to 90 °C for 6–8 hours under vigorous stirring. Monitor the disappearance of the starting material via LC-MS to confirm selective mono-coupling.
-
Quenching & Extraction: Cool to room temperature, dilute with ethyl acetate (30 mL), and separate the layers in a separatory funnel. Extract the aqueous layer with additional ethyl acetate (2 × 20 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash column chromatography (silica gel, gradient elution) to isolate the 2-aryl-4-bromoquinoline intermediate.
Quantitative Data: Comparison of Friedländer Catalytic Systems
The following table summarizes the efficiency, operational conditions, and environmental impact of various catalytic systems used in the Friedländer synthesis of quinolines, clearly demonstrating the superiority of task-specific ionic liquids[2][3][5].
| Catalytic System | Average Yield (%) | Reaction Time | Temperature | Recyclability | Environmental Impact |
| Traditional Acid (p-TsOH) | 60–70% | 4–6 hours | 110 °C | None | High (Solvent waste, degradation) |
| Traditional Base (KOH) | 50–65% | 5–8 hours | 90 °C | None | High (Aldol side reactions) |
| Lewis Acidic IL (Choline Cl·2ZnCl₂) | 80–92% | 2–4 hours | 80 °C | Moderate | Low |
| SO₃H-Functionalized IL / H₂O | 85–98% | 1–2 hours | 80 °C | Excellent (5x) | Very Low (Green Chemistry) |
References
- Title: Friedländer Quinoline Synthesis Source: Alfa Chemistry URL
- Title: Recent Advances in Quinoline Synthesis Source: Scribd URL
- Title: An efficient protocol for the Friedlander quinoline synthesis using the Lewis acidic ionic liquid choline chloride・2ZnCl2 Source: SciSpace URL
- Title: Sulfonic Acid Functionalized Ionic Liquid in Combinatorial Approach, a Recyclable and Water Tolerant-Acidic Catalyst for One-Pot Friedlander Quinoline Synthesis Source: ACS Publications URL
- Title: Wa0124 (Selective Functionalization of Quinolines)
Sources
- 1. scribd.com [scribd.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scribd.com [scribd.com]
- 5. An efficient protocol for the Friedlander quinoline synthesis using the Lewis acidic ionic liquid choline chloride・2ZnCl2 (2009) | Huey-Min Wang | 32 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 3-bromoquinoline derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic scaffold. Quinoline derivatives are privileged structures in a vast array of pharmaceuticals, and 3-bromoquinolines serve as critical, versatile intermediates for further molecular elaboration via cross-coupling reactions.[1] However, their synthesis is often plagued by challenges related to regioselectivity, yield, and purification.
This document provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind common experimental hurdles and offer validated protocols and strategies to overcome them.
Frequently Asked Questions (FAQs): Core Challenges
This section addresses the most common high-level challenges researchers face during the synthesis of 3-bromoquinoline derivatives.
Q1: What are the most frequent and critical challenges encountered when synthesizing 3-bromoquinoline derivatives?
A1: Researchers consistently face a trifecta of core issues:
-
Poor Regioselectivity: The primary hurdle is controlling the position of bromination on the quinoline ring. Direct bromination can lead to a complex mixture of isomers, particularly at the C5, C6, C7, and C8 positions, making the isolation of the desired 3-bromo isomer difficult.[2][3]
-
Low Yields & Side Reactions: Many synthetic routes suffer from low product yields due to incomplete reactions, degradation of the product under harsh conditions (e.g., strong acids or high temperatures), or the formation of intractable byproducts like over-brominated compounds and tar-like polymers.[2][4]
-
Purification Difficulties: The separation of 3-bromoquinoline from unreacted starting materials, regioisomers, and other byproducts is often challenging due to their similar polarities.[2] Furthermore, the basic nature of the quinoline nitrogen can cause product degradation or streaking on standard silica gel chromatography.[5][6]
Q2: How can I improve the regioselectivity to specifically favor the formation of the 3-bromo isomer?
A2: Achieving high regioselectivity for 3-bromination is a matter of strategic control over both the reaction pathway and conditions.
-
Classical Approach Modification: Direct bromination of the neutral quinoline ring is often unselective. However, by first forming the quinoline hydrobromide salt, the heterocyclic ring is deactivated, which can favor bromination at the C3 position upon reaction with molecular bromine.[1]
-
Reagent and Condition Control: For direct bromination attempts, using milder brominating agents like N-Bromosuccinimide (NBS) instead of the more aggressive molecular bromine (Br₂) can provide better control and reduce over-bromination.[2][3][7] Lowering the reaction temperature (e.g., to 0 °C) can also enhance selectivity by slowing competing side reactions.[2]
-
Modern Synthetic Design: The most effective strategy is to choose a synthetic route that builds the quinoline ring with the bromine atom already in the desired position. Methods like the electrophilic cyclization of N-(2-alkynyl)anilines or formal [4+2] cycloadditions are designed for this purpose and offer excellent, predictable regioselectivity.[1][8][9]
Q3: My reaction is dark and tarry, and the yield is extremely low. What is the underlying cause?
A3: The formation of dark, tar-like substances is a classic sign of product or intermediate degradation, a common issue in traditional quinoline syntheses like the Skraup reaction.[2][4] This is often caused by excessively high temperatures, prolonged reaction times, or highly acidic conditions which can promote polymerization of reactive intermediates (like acrolein in the Skraup synthesis).[4][10] To mitigate this, ensure controlled heating, efficient stirring to avoid localized hotspots, and consider using moderating agents like ferrous sulfate in classical syntheses.[4] If possible, switching to a milder, modern synthetic method that avoids harsh conditions is the best solution.
Troubleshooting Guide by Synthetic Methodology
This section provides specific troubleshooting advice for common synthetic routes used to generate 3-bromoquinolines.
Method 1: Direct Electrophilic Bromination of Quinoline
This method is attractive for its directness but is notoriously difficult to control.
Problem: My reaction produces a mixture of 5-bromo and 8-bromoquinoline, with very little of the desired 3-bromo isomer.
-
Causality: In strongly acidic conditions, the quinoline nitrogen is protonated. This deactivates the nitrogen-containing heterocyclic ring towards electrophilic attack. Consequently, the electrophile (bromine) preferentially attacks the more electron-rich carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[7]
-
Solution:
-
Change the Substrate: Instead of quinoline, use quinoline hydrobromide. This alters the electronic properties and can direct bromination towards the 3-position.[1][11]
-
Use a Tetrahydroquinoline Intermediate: A more controllable, two-step approach involves the bromination of a 1,2,3,4-tetrahydroquinoline derivative, which is more activated towards electrophilic substitution, followed by dehydrogenation/oxidation to furnish the quinoline.[12][13]
-
Problem: I'm getting significant amounts of di- and tri-brominated products.
-
Causality: Molecular bromine (Br₂) is a highly reactive brominating agent. If the quinoline ring possesses any electron-donating substituents, it becomes highly activated and susceptible to multiple brominations.[7] Using an excess of the brominating agent is a common cause of this issue.[3]
-
Solution:
-
Control Stoichiometry: Carefully control the molar ratio of your brominating agent. Start with a 1:1 ratio of quinoline to the brominating agent for monobromination.[7]
-
Slow Addition: Add the brominating agent dropwise or via syringe pump over an extended period. This keeps the instantaneous concentration of the electrophile low, disfavoring multiple additions.[7]
-
Switch to a Milder Reagent: Replace molecular bromine with N-Bromosuccinimide (NBS). NBS provides a lower, steady-state concentration of bromine, offering significantly better control over the reaction.[2][3][7]
-
Method 2: Ring Construction Syntheses (Friedländer & Combes)
These methods build the quinoline core but present their own regiochemical challenges when targeting specific isomers.
Problem: My Friedländer synthesis is giving low yields and the bromo-substituent on my starting material is being lost.
-
Causality: The one-pot Friedländer synthesis often starts with the reduction of an o-nitroaryl aldehyde or ketone to the corresponding o-amino intermediate.[14][15] Common reducing agents like iron powder can also reduce aryl bromides under certain conditions, leading to loss of your desired halogen.[14] Furthermore, the o-aminoaryl carbonyl intermediate can be unstable and prone to self-condensation.[15]
-
Solution:
-
Two-Step Procedure: Instead of a one-pot reaction, perform the reduction of the nitro group and the subsequent condensation/cyclization in two separate, optimized steps. This allows for the use of milder reducing agents that are less likely to affect the bromo group.
-
Alternative Catalysts: Explore different catalytic systems. While classic methods use strong acids or bases, newer protocols use catalysts like iodine or p-toluenesulfonic acid under solvent-free conditions, which may be more compatible with your substrate.[16]
-
Problem: My Combes synthesis is producing the wrong regioisomer.
-
Causality: The Combes synthesis, which condenses an aniline with a β-diketone, is highly sensitive to both steric and electronic effects on both starting materials.[17][18][19] The acid-catalyzed ring closure is the rate-determining step, and its regiochemical outcome is a delicate balance of these factors.[18] For example, using methoxy-substituted anilines can favor one isomer, while chloro-substituted anilines can favor another.[17][18]
-
Solution:
-
Predictive Analysis: Unfortunately, there is no universal solution. The regiochemical outcome must be assessed for each specific combination of aniline and β-diketone. Review literature on similar substrate pairings to predict the likely major isomer.[18]
-
Choose a Different Synthesis: If the desired regioisomer is not accessible via the Combes route, it is more efficient to switch to a more regiochemically defined synthesis, such as the formal [4+2] cycloaddition discussed below.
-
Method 3: Modern Regioselective Syntheses
These advanced methods are designed to overcome the regioselectivity issues inherent in classical approaches.
Problem: My formal [4+2] cycloaddition of an arylmethyl azide and a 1-bromoalkyne is failing or giving a complex mixture.
-
Causality: This powerful method generates an N-aryliminium ion that reacts with the 1-bromoalkyne.[8][20] However, the reaction is sensitive to the electronic nature of the arylmethyl azide. Substrates with strong electron-donating groups (like methoxy) can form dihydroquinoline intermediates that are prone to decomposition under the required oxidation conditions (e.g., with DDQ).[8]
-
Solution:
-
Optimize Oxidation: If you suspect the intermediate is decomposing, try a milder oxidant or different oxidation conditions. The original literature suggests DDQ or I₂ in THF as potential oxidants.[8][20]
-
Check Reagent Purity: Ensure the arylmethyl azide and 1-bromoalkyne starting materials are pure. Azides can be unstable, and impurities can interfere with the acid-promoted generation of the key N-aryliminium ion intermediate.
-
Solvent and Acid: The reaction is typically promoted by a strong acid like triflic acid (TfOH) in a non-coordinating solvent like dichloroethane (DCE).[2][8] Ensure all reagents and solvents are anhydrous, as water can quench the reactive intermediates.
-
Visualizing Synthetic Strategies & Troubleshooting
To better conceptualize the workflow, the following diagrams illustrate the troubleshooting process and compare synthetic approaches.
Caption: A logical workflow for troubleshooting common issues in 3-bromoquinoline synthesis.
Caption: Contrasting a non-selective direct bromination with a highly regioselective ring construction method.
Purification & Characterization Support
Q4: My compound is streaking badly on my silica column, and I suspect it's decomposing. How can I purify it effectively?
A4: This is a very common problem. The basic nitrogen atom in the quinoline ring interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor peak shape and potential degradation.[5]
-
Deactivate the Silica: Before use, neutralize the silica gel. This is easily done by preparing your column slurry in your chosen eluent (e.g., ethyl acetate/hexane) containing a small amount of a basic modifier, typically 0.5-2% triethylamine.[5][6] The triethylamine will competitively bind to the acidic sites, allowing your compound to pass through cleanly.
-
Use an Alternative Stationary Phase: If deactivation is insufficient, switch to a less acidic stationary phase. Neutral or basic alumina is an excellent alternative for acid-sensitive compounds.[5][6] For certain derivatives, reverse-phase (C18) silica can also be effective.[2][6]
-
Recrystallization: Do not underestimate this powerful technique. If your crude product is reasonably pure, recrystallization can be highly effective, especially for removing isomers. Often, converting the crude free base to its hydrobromide or hydrochloride salt and recrystallizing from a solvent mixture like water/ethanol can yield highly pure material.[2][6][21]
Q5: How can I be certain I've synthesized 3-bromoquinoline and not another isomer like 6-bromoquinoline?
A5: Unequivocal structural confirmation relies on a combination of spectroscopic techniques, primarily NMR and Mass Spectrometry.[22] The electronic environment of each proton and carbon is unique, leading to a distinct spectroscopic fingerprint for each isomer.
-
Mass Spectrometry (MS): The first check is for the correct mass. More importantly, bromine has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio. Your mass spectrum should show a characteristic isotopic pattern for the molecular ion with two peaks of almost equal intensity separated by 2 m/z units (M and M+2).[22] This confirms the presence of one bromine atom.
-
¹H NMR Spectroscopy: This is the most powerful tool for distinguishing isomers. The chemical shifts and, crucially, the coupling patterns of the protons on the quinoline ring are different for each isomer. For example, the protons at C2 and C4 in 3-bromoquinoline will appear as distinct singlets (or narrow doublets), which is a key signature.
Table 1: Comparative ¹H NMR Data for Structural Validation
| Proton Position | Expected Data for 3-Bromoquinoline | Comparative Data for 6-Bromoquinoline | Rationale for Distinction |
|---|---|---|---|
| H-2 | ~8.9 ppm (d) | ~8.8 ppm (dd) | In the 3-bromo isomer, H-2 is a doublet coupled only to H-4. In the 6-bromo isomer, it is a doublet of doublets. |
| H-4 | ~8.1 ppm (d) | ~8.0 ppm (d) | In the 3-bromo isomer, H-4 is a doublet coupled to H-2. Its chemical shift is significantly different from H-2. |
| H-5 | ~8.0 ppm (d) | ~8.0 ppm (d) | In the 6-bromo isomer, H-5 is a doublet, a key feature distinguishing it from the 3-bromo isomer's spectrum in this region. |
| H-7 | ~7.6 ppm (t) | ~7.7 ppm (dd) | The multiplicity and coupling constant for H-7 will be markedly different between the two isomers. |
| H-8 | ~7.8 ppm (d) | ~8.3 ppm (d) | H-8 in the 6-bromo isomer is adjacent to the nitrogen and is typically shifted further downfield. |
Note: Chemical shifts (in CDCl₃) are approximate and can vary. The key is the multiplicity and coupling pattern.[22][23]
Validated Experimental Protocols
Protocol 1: Regioselective Synthesis of a 3-Bromoquinoline via Formal [4+2] Cycloaddition
This protocol is adapted from a highly regioselective method reported in The Journal of Organic Chemistry.[8][20]
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the arylmethyl azide (1.0 equiv).
-
Solvent Addition: Add anhydrous dichloroethane (DCE) to create a solution of approximately 0.14 M.
-
Acid Promotion: Add trifluoromethanesulfonic acid (TfOH, 1.0 equiv) to the solution and stir for 5 minutes at room temperature. The solution may change color.
-
Alkyne Addition: Add the 1-bromoalkyne (2.0 equiv) to the reaction mixture.
-
Reaction: Stir the reaction overnight at room temperature. Monitor progress by TLC or LC-MS.
-
Quench: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Oxidation: The resulting crude dihydroquinoline must be oxidized. Dissolve the crude product in ethyl acetate and add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (2.5 equiv). Stir for 5-10 minutes.
-
Purification: Concentrate the mixture and purify the crude product by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure 3-bromoquinoline derivative.
Protocol 2: Purification of 3-Bromoquinoline via Recrystallization of its Hydrobromide Salt
This protocol is an effective method for purifying crude 3-bromoquinoline obtained from direct bromination reactions.[2][21]
-
Salt Formation: Dissolve the crude 3-bromoquinoline in a minimal amount of a suitable organic solvent. Add a solution of hydrobromic acid (HBr) dropwise until the solution is acidic and a precipitate forms.
-
Dissolution: Collect the crude 3-bromoquinoline hydrobromide salt. In a separate flask, prepare a water/ethanol mixed solvent system. Heat this solvent mixture and add it portion-wise to the crude salt until it is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals of 3-bromoquinoline hydrobromide by vacuum filtration. Wash the crystals with a small amount of the cold water/alcohol solvent.
-
Free-Basing (Optional): To recover the free base, dissolve the purified hydrobromide salt in water and add a base (e.g., NaHCO₃ or dilute NaOH) until the solution is basic (pH > 8). The 3-bromoquinoline will precipitate or form an oil. Extract the pure product with an organic solvent (e.g., dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.
References
-
Organic Chemistry Portal. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]
-
Yang, R., et al. (2023). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing. Retrieved from [Link]
-
Çakmak, O., & Ökten, S. (2017). Regioselective bromination: Synthesis of brominated methoxyquinolines. Tetrahedron, 73, 5389-5396. Retrieved from [Link]
-
Halvorsen, K., & Undheim, K. (n.d.). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Acta Chemica Scandinavica. Retrieved from [Link]
-
Reddy, R. P., et al. (2015). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Li, A. H., et al. (2010). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Synthesis, 2010(10), 1678-1686. Retrieved from [Link]
-
Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations | Request PDF. Retrieved from [Link]
-
Ghorbani-Vaghei, R., et al. (n.d.). Electrochemically assisted Friedlander reaction: a highly efficient and sustainable method for quinoline synthesis. Green Chemistry (RSC Publishing). Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of Electrophilic Substitution in Quinoline and Isoquinoline. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255. Retrieved from [Link]
-
Scribd. (n.d.). Combes Quinoline Synthesis Overview | PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of 8-substituted quinolines. Retrieved from [Link]
-
Larock, R. C., & Yum, E. K. (2005). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. Organic Letters. Retrieved from [Link]
-
ACS Publications. (2015). Regioselective Synthesis of 3‑Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. Retrieved from [Link]
- Google Patents. (n.d.). JP2001322979A - Method for producing 3-bromoquinoline.
-
Semantic Scholar. (2016). SYNTHESIS OF 3-BROMOQUINOLINE-2(1H)-THIONES AND 2-(ALKYLSULFANYL). Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 3-bromoquinoline compound. Retrieved from [Link]
-
NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
-
NIH. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Retrieved from [Link]
-
ACS Publications. (2025). Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;...). Retrieved from [Link]
- Google Patents. (n.d.). CN108484495B - Synthetic method of 3-bromo-7-hydroxyquinoline.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06747E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. One-Pot Friedländer Quinoline Synthesis: Scope and Limitations [organic-chemistry.org]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. JP2001322979A - Method for producing 3-bromoquinoline - Google Patents [patents.google.com]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Regioselective Bromination of Quinoline
[1]
Status: Active Operator: Senior Application Scientist Ticket Focus: Regioselectivity Optimization & Troubleshooting Audience: Medicinal Chemists, Process Chemists
🟢 System Overview: The Regioselectivity Matrix
Welcome to the Quinoline Bromination Support Center. Regioselectivity in quinoline is non-intuitive because it depends entirely on the protonation state of the nitrogen atom and the reaction medium .
Before proceeding, identify your target isomer in the decision matrix below to select the correct protocol.
Figure 1: Decision matrix for selecting reaction conditions based on the desired bromination site.
📂 Module 1: Targeting Position 3 (Pyridine Ring)
The Challenge: The pyridine ring is electron-deficient. Under acidic conditions, nitrogen protonation further deactivates this ring, making electrophilic attack at C3 nearly impossible. The Solution: You must operate under neutral conditions using N-Bromosuccinimide (NBS) to avoid protonation, or utilize an addition-elimination mechanism.
🔧 Troubleshooting Guide
Q: I am using
-
Correction: Switch to NBS in Acetonitrile (MeCN) or DMF. This maintains the free base form of quinoline.
Q: I used NBS in DMF, but the yield is low (<40%). How do I optimize? A: The reaction often stalls due to the formation of HBr byproducts, which auto-inhibit the reaction by protonating the remaining quinoline.
-
Protocol Adjustment: Add a weak organic base (e.g., pyridine or
, 0.1 eq) or use a solvent that buffers the acidity. Alternatively, high-temperature vapor-phase bromination (commercial scale) is used, but for lab scale, the NBS/MeCN route is superior.
🧪 Standard Protocol: 3-Bromoquinoline
-
Dissolution: Dissolve Quinoline (1.0 eq) in anhydrous Acetonitrile (0.5 M).
-
Reagent: Add NBS (1.05 eq) portion-wise at Room Temperature (RT).
-
Activation: If conversion is slow, heat to 60°C.
-
Workup: Quench with aqueous
to remove active bromine. Extract with EtOAc.[1][2] -
Purification: Recrystallize from ethanol.
📂 Module 2: Targeting Positions 5 & 8 (Benzene Ring)[3]
The Challenge: In strong acid, the protonated nitrogen (
📊 Data: Solvent & Temperature Effects[4][5]
| Conditions | Major Isomer | Approx.[2][3][4][5] Ratio (5:8) | Mechanism |
| 5-Bromo | 60:40 to 80:20 | Ionic ( | |
| 5-Bromo | >90:10 | Ionic (Ag+ assisted) | |
| 3-Bromo | N/A | Radical |
🔧 Troubleshooting Guide
Q: I need pure 5-bromoquinoline, but I have 30% 8-bromoquinoline contamination. How do I separate them? A: Direct separation is difficult due to similar boiling points.
-
Chemical Separation: 5-Bromoquinoline is generally less soluble in polar solvents than the 8-isomer.
-
Purification Protocol: Dissolve the crude mixture in hot ethanol containing 5% water. Cool slowly to 0°C. The 5-bromo isomer crystallizes preferentially . The 8-bromo isomer tends to remain in the mother liquor [1].
-
Chromatography: If using silica, elute with Hexane/EtOAc (9:1). The 5-isomer typically elutes second (higher polarity due to dipole moment alignment relative to nitrogen), though this varies by column type.
Q: Can I force the reaction to give only the 8-isomer? A: High selectivity for the 8-position via direct bromination is extremely difficult . The 5-position is kinetically favored (less steric hindrance from the peri-hydrogen at C1).
-
Workaround: If you strictly need the 8-isomer, do not use direct bromination. Use a Sandmeyer reaction starting from 8-aminoquinoline.
🧪 Standard Protocol: 5-Bromoquinoline (High Selectivity)
-
Setup: Charge a flask with concentrated
(10 mL/g of substrate). Cool to 0°C.[3] -
Addition: Add Quinoline (1.0 eq) slowly (Exothermic!).
-
Bromination: Add
(0.6 eq - optional, enhances 5-selectivity) followed by (1.1 eq) dropwise. -
Reaction: Stir at RT for 12-24h.
-
Quench: Pour onto crushed ice. Neutralize with
(solid precipitates). -
Isolation: Filter the solid. Recrystallize from EtOH to enrich the 5-isomer [2].
📂 Module 3: Advanced Mechanistic Visualization
Understanding the resonance stability of the intermediate (sigma complex) explains the regioselectivity.
Figure 2: Mechanistic pathway in acidic media. The protonated nitrogen creates a high energy barrier for substitution on the pyridine ring, forcing substitution to the carbocycle.
📂 Module 4: The "Impossible" Isomers (6 & 7)
Q: I tried brominating quinoline to get 6-bromoquinoline, but it's not working. A: Direct bromination will never yield 6-bromo or 7-bromoquinoline as major products. The electron density at these positions is too low in the protonated form, and the radical mechanisms favor positions 2, 3, or 4.
Resolution: You must use De Novo Synthesis (Skraup Reaction) .
-
Start Material: 4-Bromoaniline.
-
Reagents: Glycerol, Nitrobenzene,
(conc).[6] -
Outcome: Cyclization yields 6-bromoquinoline exclusively [3].
📚 References
-
Eisch, J. J. (1962). Halogenation of Heterocycles: Quinoline.[1][2][7][4][5][8][9][10] Journal of Organic Chemistry.
-
Kiamuddin, M., & Haque, M. E. (1966). Bromination of Quinoline in Concentrated Sulfuric Acid.[5][11] Pakistan Journal of Scientific and Industrial Research.
-
Manske, R. H. (1942). The Skraup Synthesis of Quinolines.[6] Chemical Reviews.
-
Gribble, G. W. (2010). Halogenation of Quinolines and Isoquinolines.[5][11][12] Heterocyclic Scaffolds II.
For further assistance with custom synthesis or scale-up, please contact the Process Chemistry Division.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 5-Bromoquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regioselective bromination: Synthesis of brominated methoxyquinolines [agris.fao.org]
- 5. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]
- 6. uop.edu.pk [uop.edu.pk]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
purification difficulties of 3-bromoquinoline derivatives
Welcome to the Technical Support Center for the purification of 3-bromoquinoline derivatives. This guide is engineered for researchers, synthetic chemists, and drug development professionals who require robust, scalable, and high-purity isolation of functionalized quinoline scaffolds.
Due to the unique physicochemical properties of 3-bromoquinoline—specifically the basicity of the quinoline nitrogen coupled with the lipophilicity of the bromine atom—standard purification templates often fail. This center is structured to diagnose your specific crude mixture, explain the mechanistic causality behind common failures, and provide self-validating protocols to ensure your success.
Diagnostic Workflow for Impurity Resolution
Workflow for selecting 3-bromoquinoline purification strategies.
Mechanistic FAQs & Troubleshooting
Q1: Why does my 3-bromoquinoline streak persistently on standard silica gel, and how can I achieve sharp elution bands? A1: The streaking is caused by secondary ionic interactions. The quinoline ring contains a basic nitrogen atom that acts as a strong hydrogen bond acceptor. Standard unmodified silica gel contains highly acidic surface silanol groups (Si-OH)[1]. As your compound travels down the column, the basic nitrogen continuously adsorbs and desorbs from these acidic sites at varying rates, leading to severe band broadening, streaking, and poor mass recovery.
The Fix: You must use a silanol suppressor. Adding 1-2% triethylamine (TEA) to your mobile phase neutralizes these acidic sites. Because TEA has a lower pKb (stronger basicity) than quinoline, it outcompetes 3-bromoquinoline for the active silanol sites. This masks the secondary interactions, allowing your target molecule to elute cleanly based purely on its inherent polarity[2]. Alternatively, switching to a less acidic stationary phase like neutral or basic alumina can bypass the issue entirely[1].
Mechanism of silica gel deactivation using triethylamine to prevent streaking.
Q2: My bromination reaction yielded a mixture of 3-bromoquinoline and other regioisomers (e.g., 6-bromoquinoline). How do I separate them without preparative HPLC?
A2: Regioisomers of bromoquinoline possess nearly identical dipole moments and lipophilicity, making their retention factors (
The Fix: Exploit the differential solubility of their salts rather than their chromatographic mobility. By converting the crude free-base mixture into hydrobromide salts, you alter the thermodynamic landscape. 3-Bromoquinoline hydrobromide exhibits distinct lattice energy and crystallization thermodynamics compared to its regioisomers. By recrystallizing the crude salt mixture from a specific water/alcohol solvent system, you can selectively precipitate the pure 3-bromoquinoline hydrobromide, leaving the isomeric impurities dissolved in the mother liquor[4].
Self-Validating Experimental Protocols
Protocol 1: Deactivated Silica Gel Flash Chromatography
Use this protocol when separating 3-bromoquinoline from polar organic byproducts or starting materials.
-
Solvent Preparation: Prepare your mobile phase (e.g., 10% Ethyl Acetate in Hexanes) and add exactly 1.5% (v/v) Triethylamine (TEA). Mix thoroughly.
-
Column Packing (Validation Checkpoint 1): Prepare a slurry of silica gel using the TEA-modified solvent. Pack the column and flush with at least 2 column volumes (CV) of the modified solvent. Self-Validation: Test the pH of the eluent dripping from the column; it should test basic on pH paper, confirming the silanol sites are fully saturated with TEA.
-
Sample Loading: Dissolve your crude 3-bromoquinoline in the minimum amount of modified mobile phase. Load it carefully onto the silica bed.
-
Elution: Run the column using the modified mobile phase.
-
Fraction Analysis (Validation Checkpoint 2): Spot fractions on a TLC plate. Elute the TLC plate in the same TEA-modified solvent. Self-Validation: The 3-bromoquinoline spot should appear as a tight, circular dot under UV light (254 nm) with an
of ~0.3–0.4, with zero tailing[1]. -
Concentration: Combine pure fractions and concentrate via rotary evaporation. Note: TEA is volatile, but residual traces can be removed by placing the flask under high vacuum for 2-4 hours.
Protocol 2: Regioselective Recrystallization of the Hydrobromide Salt
Use this protocol to separate 3-bromoquinoline from closely related regioisomers.
-
Salt Formation: Dissolve the crude regioisomer mixture in ethanol. Slowly add 1.1 equivalents of aqueous hydrobromic acid (HBr) while stirring at 0 °C.
-
Solvent Evaporation: Concentrate the solution under reduced pressure to yield the crude hydrobromide salts as a solid mass.
-
Dissolution: Suspend the crude solid in a minimal volume of a hot mixed solvent consisting of water and an aliphatic alcohol (e.g., methanol or ethanol)[4]. Heat to reflux until the solid completely dissolves.
-
Hot Filtration: Filter the boiling solution rapidly through a pre-warmed Buchner funnel to remove insoluble polymeric tars.
-
Crystallization (Validation Checkpoint 1): Allow the filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–4 °C). Self-Validation: You should observe the formation of distinct, needle-like crystals of 3-bromoquinoline hydrobromide. Rapid crashing out of amorphous powder indicates the cooling was too fast or the solvent volume was too low.
-
Filtration and Free-Basing: Filter the pure crystals and wash with ice-cold ethanol. To recover the free base, dissolve the crystals in water, adjust the pH to >9 using 1M NaOH, and extract with Dichloromethane (DCM)[3]. Dry the organic layer over Na₂SO₄ and concentrate.
Quantitative Data: Method Comparison
To assist in selecting the optimal purification route, consult the comparative thermodynamic and chromatographic data below:
| Purification Method | Stationary Phase / Solvent System | Target Impurity Type | Expected Recovery | Mechanistic Principle |
| Deactivated Flash Chromatography | Silica Gel + 1.5% TEA in Hexane/EtOAc | Polar organic byproducts, tars | 75–85% | TEA suppresses acidic silanols, preventing secondary hydrogen bonding and ionic interactions. |
| Hydrobromide Recrystallization | Water / Methanol (1:1) | Regioisomers (e.g., 2-Br, 6-Br) | 60–75% | Exploits differential lattice energies and solubility limits of hydrobromide salts[4]. |
| Acid-Base Extraction | DCM / Aqueous NaOH (pH > 9) | Inorganic salts, transition metals | > 90% | Phase distribution based on the protonation state of the quinoline nitrogen. |
| Reverse-Phase Chromatography | C18 Silica / MeCN / Water | Closely eluting lipophilic impurities | 50–65% | Partitioning based strictly on hydrophobic surface area rather than polar interactions[3]. |
References
- Technical Support Center: Purification of 3-Bromoquinoline by Column Chromatography. Benchchem.
- Method for producing 3-bromoquinoline (JP2001322979A). Google Patents.
- Technical Support Center: Synthesis of 3-Bromoquinoline Derivatives. Benchchem.
- Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials.
Sources
troubleshooting low yields in quinoxaline synthesis
Technical Support Center: Quinoxaline Synthesis Optimization
Welcome to the Quinoxaline Synthesis Support Center. The condensation of 1,2-dicarbonyl compounds with 1,2-diaminobenzenes (o-phenylenediamine) is the fundamental pathway for constructing the quinoxaline scaffold[1]. While theoretically straightforward, researchers frequently encounter low yields due to reagent degradation, steric hindrance, or competing side reactions[1][2]. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to optimize your experimental yields.
Diagnostic Workflow
Diagnostic workflow for troubleshooting low yields in quinoxaline condensation reactions.
Part 1: Core Troubleshooting Guides
Issue 1: Rapid Darkening of the Reaction Mixture & Low Yields Q: My reaction mixture turns dark brown or black almost immediately upon dissolving the reagents, and my final isolated yield is below 40%. What is happening? A: This is a classic symptom of o-phenylenediamine (o-PDA) oxidation .
-
Causality: o-PDA is highly susceptible to aerobic oxidation and photo-degradation. When exposed to air and light, it oxidizes into highly reactive quinonediimines[1]. These intermediates rapidly polymerize or undergo complex side reactions, consuming your starting material and creating a dark, tarry mixture that outcompetes the desired condensation with the 1,2-dicarbonyl compound.
-
Solution: Never use old, darkened o-PDA directly from the shelf. You must purify the o-PDA immediately prior to use. Treating an aqueous solution of the degraded amine with a reducing agent like sodium dithionite, followed by decolorization with activated carbon, will reduce the quinonediimines back to the active diamine[1].
Issue 2: Stalled Reactions & Incomplete Conversion Q: TLC indicates that the 1,2-dicarbonyl compound is not fully consumed, even after 12 hours of refluxing in ethanol. How can I drive the reaction to completion? A: You are experiencing inefficient electrophilic activation .
-
Causality: The standard mechanism for quinoxaline formation is a nucleophilic attack by the amine nitrogens onto the carbonyl carbons, followed by dehydration to form the stable aromatic ring[1]. If your 1,2-dicarbonyl is sterically hindered or electronically deactivated (e.g., via electron-donating substituents), the carbonyl carbons are not electrophilic enough to drive the initial attack.
-
Solution: Introduce an acid catalyst. Brønsted or Lewis acids coordinate with the carbonyl oxygen, increasing the partial positive charge on the carbonyl carbon and lowering the activation energy for the nucleophilic attack[1]. Modern, environmentally friendly options include Phthalic acid (5 mol%)[2] or Cerium(IV) ammonium nitrate (CAN), which can push the reaction to completion at room temperature.
Issue 3: Multiple Byproducts & Poor Regioselectivity Q: I am using harsh reflux conditions with strong mineral acids to force the reaction, but I end up with multiple spots on my TLC plate and a very low yield of the target quinoxaline. A: You are inducing thermal degradation and self-condensation .
-
Causality: While heat and strong acids accelerate the desired condensation, they simultaneously promote the self-condensation of the dicarbonyl compound (e.g., aldol-type reactions if alpha-protons are present) and the decomposition of the diamine[1].
-
Solution: Shift to mild, high-efficiency conditions. Recent methodological advances demonstrate that simple, highly polar protic solvents like methanol can facilitate quantitative conversion at room temperature in as little as one minute without any added catalyst[3]. The high dielectric constant and hydrogen-bonding capability of methanol stabilize the transition state of the condensation, eliminating the need for thermal forcing.
Part 2: Quantitative Data: Solvent & Catalyst Effects
The following table summarizes the impact of different catalytic systems and solvents on quinoxaline synthesis yields, demonstrating the shift from classical reflux methods to modern, ambient-temperature protocols.
| Method / Catalyst | Solvent System | Temperature | Reaction Time | Typical Yield | Reference |
| Classical (Uncatalyzed) | Ethanol or Acetic Acid | Reflux | 2 – 11 hours | 34% – 85% | [2] |
| Phthalic Acid (5 mol%) | Ethanol : Water (7:1) | Room Temp | 10 – 30 mins | > 85% | [2] |
| Cerium(IV) Ammonium Nitrate | Tap Water | Room Temp | 10 – 45 mins | 88% – 98% | |
| Catalyst-Free (Green) | Methanol | Room Temp | 1 minute | 85% – 99% | [3] |
Part 3: Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness, follow these self-validating protocols. Each protocol includes built-in checks to verify success at critical stages.
Protocol A: Pre-Reaction Purification of o-Phenylenediamine [1] Use this protocol if your o-PDA stock is off-white, brown, or black.
-
Dissolution: Dissolve 10 g of impure o-phenylenediamine in 100 mL of distilled water.
-
Reduction: Add 1-2 g of sodium dithionite (Na2S2O4). Validation Check: The dark color of the solution should noticeably lighten as the oxidized quinonediimines are reduced.
-
Decolorization: Add 2 g of activated carbon and stir the suspension for 15 minutes at room temperature.
-
Filtration: Filter the mixture through a Celite pad to remove the carbon. Validation Check: The filtrate must be completely clear and colorless.
-
Crystallization: Chill the filtrate in an ice bath to precipitate the purified o-PDA. Filter, wash with ice-cold water, and dry under a vacuum in the dark.
Protocol B: Ultra-Fast, Catalyst-Free Synthesis in Methanol [3] The recommended first-line approach for standard substrates due to its unprecedented simplicity.
-
Preparation: In a vessel open to air, dissolve the purified 1,2-diaminobenzene (1.0 mmol) in 5 mL of Methanol.
-
Condensation: Add the 1,2-dicarbonyl compound (1.0 mmol) in one portion.
-
Reaction: Stir the mixture at ambient temperature for exactly 1 minute.
-
Validation Check (TLC): Spot the reaction mixture against the starting materials on a silica TLC plate (eluent: n-hexane/ethyl acetate 20:1). The diamine spot should be completely absent, indicating >95% conversion[1][3].
-
Isolation: If a precipitate has formed, isolate it via simple vacuum filtration. If the product remains in solution, evaporate the methanol under reduced pressure to yield the crude quinoxaline, which is typically >90% pure[3].
Protocol C: Mild Acid-Catalyzed Synthesis for Hindered Substrates [2] Use this if Protocol B fails to reach full conversion due to steric or electronic deactivation.
-
Preparation: Mix the o-phenylenediamine (1.0 mmol) and the α-diketone (1.0 mmol) in a 7:3 mixture of Ethanol:Water (10 mL).
-
Catalysis: Add Phthalic acid (0.0083 g, 5 mol%) to the stirring solution.
-
Reaction: Stir at room temperature. Monitor via TLC every 10 minutes.
-
Precipitation: Once TLC confirms the disappearance of the starting materials, add 20 mL of distilled water to the reaction mixture. Allow it to stand for 30 minutes. Validation Check: A solid precipitate should form as the aqueous dilution drastically lowers the solubility of the highly aromatic quinoxaline.
-
Isolation: Collect the solid by filtration, wash with water, and dry.
Part 4: Frequently Asked Questions (FAQs)
Q: Does the stoichiometry have to be exactly 1:1? A: Yes. An equimolar ratio of the o-phenylenediamine and the 1,2-dicarbonyl compound is critical. Excess of either reagent complicates purification and can promote side reactions, ultimately lowering the isolated yield[1].
Q: Can I use water as the sole solvent for this reaction? A: Yes, provided you use an appropriate catalyst. For example, Cerium(IV) ammonium nitrate (CAN) at 5 mol% loading effectively catalyzes the condensation in plain tap water at room temperature, allowing for easy product isolation via simple filtration.
Q: How do substituents on the starting materials affect the reaction? A: Electron-withdrawing groups on the 1,2-dicarbonyl increase its electrophilicity, accelerating the reaction. Conversely, electron-donating groups on the o-phenylenediamine increase its nucleophilicity, which also speeds up the condensation. Mismatched pairs (e.g., electron-rich dicarbonyls with electron-poor diamines) will require the catalytic conditions outlined in Protocol C[1][2].
References
-
Sajjadifar, S., et al. "Green synthesis of quinoxaline derivatives using phthalic acid as difunctional Brønsted acid at room temperature." International Journal of ChemTech Research. Available at:[Link]
-
Wan, J.-P., & Wei, L. "QUINOXALINE SYNTHESIS BY DOMINO REACTIONS." College of Chemistry and Chemical Engineering, Jiangxi Normal University. Available at: [Link]
Sources
purification of crude 3-Bromo-N,N-diethyl-4-methylaniline by column chromatography
Welcome to the Technical Support Center. As drug development professionals and synthetic chemists know, isolating halogenated tertiary anilines like 3-Bromo-N,N-diethyl-4-methylaniline presents a distinct set of chromatographic challenges. The bifunctional nature of this molecule—combining a lipophilic brominated aromatic core with a highly basic diethylamino group—often leads to poor resolution and severe tailing on standard normal-phase silica gel[1],[2].
This guide outlines the mechanistic causality behind these issues and provides field-proven, self-validating protocols to ensure high-purity isolation of your target compound.
Physicochemical Profile & Chromatographic Challenges
To design an effective purification strategy, we must first analyze the quantitative and structural properties of the target molecule.
| Property | Value |
| Product Name | 3-Bromo-N,N-diethyl-4-methylaniline |
| CAS Number | 761001-66-5[3] |
| Molecular Formula | C₁₁H₁₆BrN[3] |
| Molecular Weight | 242.16 g/mol [3] |
| SMILES | CCN(CC)C1=CC=C(C)C(Br)=C1[3] |
| Structural Features | Halogenated aromatic ring, basic tertiary amine[1] |
| Solubility | Insoluble in water, highly soluble in organic solvents[4] |
| Key Chromatographic Challenge | Irreversible binding/streaking due to strong hydrogen bonding with acidic silanol groups on silica gel[2] |
Workflow Visualization: Amine Purification Logic
The following workflow illustrates the logical progression for purifying basic amines, emphasizing the critical stationary-phase deactivation step.
Caption: Chromatographic workflow for the purification of basic tertiary anilines.
Standard Operating Procedure (SOP): TEA-Deactivated Silica Gel Chromatography
Standard silica gel is acidic due to free silanol (Si-OH) groups[2]. When basic amines are loaded, they protonate or form strong hydrogen bonds with these sites, causing the compound to drag through the column rather than elute as a sharp band. To establish a self-validating protocol, we must preemptively neutralize these sites using a sacrificial base like Triethylamine (TEA)[2].
Step-by-Step Methodology:
-
Mobile Phase Preparation: Based on your TLC optimization, prepare the primary eluent (e.g., 90:10 Hexanes:Ethyl Acetate). Add 1% to 3% (v/v) Triethylamine (TEA) to the mixture[2].
-
Causality: TEA competitively binds to the acidic silanol sites on the silica gel, deactivating them and preventing the tertiary amine of 3-Bromo-N,N-diethyl-4-methylaniline from binding irreversibly[2].
-
-
Silica Deactivation & Slurry Packing: Create a slurry of standard flash silica gel (230-400 mesh) using the TEA-spiked mobile phase. Pour the slurry into the column and flush with at least two column volumes of the solvent.
-
Causality: Pre-treating the silica gel in the slurry phase ensures uniform deactivation of the column bed. Adding TEA directly to a dry-packed column can cause exothermic cracking[5].
-
-
Sample Loading: Dissolve the crude 3-Bromo-N,N-diethyl-4-methylaniline in a strict minimum volume of the TEA-spiked mobile phase. Carefully apply it to the top of the silica bed to form a narrow, concentrated band[2].
-
Elution: Run the column using the prepared mobile phase. If a solvent gradient is necessary, ensure that every solvent mixture in the gradient contains the 1-3% TEA modifier[2].
-
Fraction Collection & Analysis: Collect fractions and spot them on TLC plates. Develop the plates in the TEA-spiked solvent and visualize under UV light (254 nm) or with an appropriate stain[6].
-
Isolation & Concentration: Pool the fractions containing the pure product. Concentrate using a rotary evaporator. To remove residual TEA (boiling point 89°C), subject the resulting oil to high vacuum (< 1 mbar) for 12–24 hours.
Troubleshooting Guides & FAQs
Q1: My compound is severely streaking on the TLC plate, making it impossible to calculate an accurate Rf value. How do I fix this? A1: Causality: The target compound contains a basic tertiary amine group. The basic nitrogen lone pair forms strong interactions with the acidic silanols on the silica plate, causing the compound to adhere strongly and drag (streak) as the solvent front moves[2]. Solution: Add a basic modifier—typically 1% to 3% Triethylamine (TEA)—to your TLC developing solvent[2]. TEA will saturate the acidic silanol sites, allowing your target amine to migrate as a tight, well-defined spot. Aim for an Rf of 0.2–0.4 for optimal column separation[2].
Q2: I used TEA in my column, but my target product is co-eluting with the unreacted starting material (3-bromo-4-methylaniline). How can I resolve them? A2: Causality: Both the precursor (a primary amine) and the product (a tertiary amine) are basic and share very similar polarity profiles[1],[7]. If normal-phase silica with TEA fails to resolve them, the separation mechanism must be altered. Solution: Switch to Neutral or Basic Alumina as the stationary phase[2]. Basic alumina provides a fundamentally different retention mechanism that is highly effective for separating different classes of amines without the need for TEA[2]. Alternatively, utilize reverse-phase chromatography (C18) with an alkaline mobile phase (e.g., Acetonitrile/Water with 0.1% NH₄OH), which separates based strictly on lipophilicity rather than polar interactions.
Q3: My isolated product contains residual Triethylamine (TEA) visible in the ¹H NMR spectrum. How do I remove it without losing my product? A3: Causality: Because TEA has a relatively high boiling point (89°C) compared to standard volatile solvents like hexanes or ethyl acetate, it often co-concentrates with lipophilic oils during rotary evaporation. Solution: The most non-destructive method is to place the flask under high vacuum (< 1 mbar) for an extended period (12–24 hours). If TEA persists, dissolve the product in a volatile non-polar solvent (like diethyl ether or pentane) and wash it with a mild, slightly basic aqueous buffer, then dry and re-concentrate. Alternatively, repeated azeotropic co-evaporation with toluene or dichloromethane can efficiently strip residual TEA[5].
Q4: Can I use a different base instead of Triethylamine to deactivate the silica? A4: Causality: While TEA is the industry standard due to its volatility and organic solubility, other volatile bases can achieve the same silanol-neutralizing effect. Solution: Yes. Aqueous ammonia (NH₄OH) can also be used. Bubbling ammonia gas through methanol or using a 1% (MeOH/NH₃) in Dichloromethane solution is highly effective for deactivating silica and often provides superior separation for highly polar amines[5]. However, avoid using chloroform in conjunction with ammonia, as it can generate acidic byproducts that degrade the separation[5].
References
-
Title: Purifying amines on silica | Org Prep Daily | Source: WordPress.com | URL: [Link]
-
Title: Evolution of a Strategy for the Enantioselective Total Synthesis of (+)-Psiguadial B | The Journal of Organic Chemistry | Source: ACS Publications | URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 3-Bromo-N,N-diethyl-4-methylaniline 95% | CAS: 761001-66-5 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
optimizing solvent and temperature for bromination of 8-hydroxyquinoline
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who struggle with the regioselectivity and yield optimization during the halogenation of quinoline derivatives.
The bromination of 8-hydroxyquinoline (8-HQ) is a textbook example of electrophilic aromatic substitution. Because the hydroxyl (-OH) group at the C8 position is strongly electron-donating, it highly activates the phenolic ring, making the C5 (para to -OH) and C7 (ortho to -OH) positions highly susceptible to electrophilic attack. While this activation makes the reaction facile, it also makes regiocontrol—specifically stopping at mono-bromination or avoiding mixed isomers—a significant technical challenge.
This guide provides a deep dive into the causality behind solvent and temperature choices, validated protocols, and a troubleshooting matrix to ensure your syntheses are reproducible and scalable.
The Mechanistic "Why": Solvent and Temperature Dynamics
To achieve selective bromination, we must manipulate the kinetic and thermodynamic variables of the reaction environment.
Solvent Dynamics:
-
Aprotic Solvents (e.g., Chloroform, Dichloromethane): Halogenation in solvents like chloroform allows for a controlled, slower reaction rate. This is critical when targeting the mono-brominated product. However, because hydrogen bromide (HBr) is generated as a byproduct, the basic quinoline nitrogen can become protonated, causing the product to precipitate prematurely as an insoluble hydrobromide salt 1.
-
Protic Solvents (e.g., Methanol, Acetic Acid): Protic solvents stabilize the intermediate bromonium ion. When synthesizing the 5,7-dibromo derivative, methanol is often paired with a mild base (like sodium bicarbonate) to neutralize the HBr byproduct in situ. This keeps the intermediate soluble and drives the reaction rapidly to completion 2.
Thermal Kinetics:
-
Room Temperature (20–25 °C): At ambient temperatures, the thermal energy easily overcomes the activation barrier for both the C5 and C7 positions. If excess bromine is present, 5,7-dibromo-8-hydroxyquinoline forms almost exclusively.
-
Low Temperature (-5 °C to 0 °C): To isolate 5-bromo-8-hydroxyquinoline, the temperature must be suppressed. The C5 position (para) is less sterically hindered than the C7 position (ortho). By lowering the temperature, we exploit this slight kinetic preference, allowing the mono-bromination to occur while starving the system of the energy required for the second bromination event3.
Reaction pathway for mono- and di-bromination of 8-hydroxyquinoline based on conditions.
Quantitative Data Summary
The following table summarizes the optimized parameters required to achieve specific brominated targets, synthesizing data from multiple validated methodologies.
| Target Product | Solvent System | Temperature | Brominating Agent | Additives | Expected Yield |
| 5,7-Dibromo-8-hydroxyquinoline | Methanol | 20–25 °C | Br₂ (2.1+ eq) | NaHCO₃ (Base) | 82–90% |
| 5,7-Dibromo-8-hydroxyquinoline | Chloroform | 20–25 °C | Br₂ (2.1 eq) | None | ~90% |
| 5-Bromo-8-hydroxyquinoline | Chloroform | -5 °C to 0 °C | Br₂ (1.0–1.1 eq) | None | 52–57% |
| 7-Bromo-8-hydroxyquinoline | Chloroform | 0 °C to 40 °C | NBS (1.0 eq) | None | ~85% |
Standard Operating Procedures (SOPs)
These protocols are designed as self-validating systems. Built-in quenching and washing steps ensure that unreacted halogens do not cause downstream degradation.
Protocol A: Selective Synthesis of 5,7-Dibromo-8-hydroxyquinoline
This method utilizes a protic solvent and a base scavenger to drive complete di-bromination rapidly.
-
Preparation: In a round-bottom flask, suspend 8-hydroxyquinoline (1.0 eq) and sodium bicarbonate (1.8 eq) in methanol (approx. 1.5 mL per mmol of substrate).
-
Bromine Addition: Prepare a solution of molecular bromine (Br₂, 2.1 eq) in methanol. Add this solution dropwise to the stirring reaction mixture over 5 minutes at room temperature.
-
Reaction: Allow the mixture to stir continuously for 1 hour. The solution will typically transition to a deep yellow/orange suspension.
-
Quenching (Self-Validation Step): Add sodium sulfite (Na₂SO₃, 0.6 eq) to the mixture. Causality: This immediately reduces any unreacted, highly electrophilic bromine to benign bromide ions, preventing oxidative side-reactions during workup.
-
Isolation: Filter the resulting solid precipitate. Wash thoroughly with distilled water to remove inorganic salts, and dry in vacuo to yield the white/pale-yellow solid product 2.
Protocol B: Selective Synthesis of 5-Bromo-8-hydroxyquinoline
This method utilizes strict kinetic control (low temperature and exact stoichiometry) to prevent over-bromination.
-
Preparation: Dissolve 8-hydroxyquinoline (1.0 eq) in anhydrous chloroform (CHCl₃) and protect the flask from ambient light using aluminum foil.
-
Cooling: Submerge the reaction flask in an ice-salt bath to achieve an internal temperature of -5 °C to 0 °C.
-
Controlled Addition: Prepare a dilute solution of Br₂ (exactly 1.05 eq) in CHCl₃. Add this dropwise over 15–20 minutes. Causality: Slow addition prevents localized spikes in bromine concentration that could trigger di-bromination.
-
Reaction: Stir the mixture at 0 °C for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane).
-
Workup: Wash the organic layer with a 5% NaHCO₃ aqueous solution (3x) to neutralize the HBr byproduct and liberate the free base. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via recrystallization or column chromatography 3.
Troubleshooting & FAQs
Troubleshooting decision tree for common 8-hydroxyquinoline bromination issues.
Q1: Why am I getting a mixture of 5-bromo and 7-bromo isomers when I only want the 5-bromo product? A: The -OH group activates both the 5 (para) and 7 (ortho) positions. Because the activation energies for both positions are relatively similar, running the reaction at room temperature with 1 equivalent of Br₂ will inevitably yield a thermodynamic mixture. To favor the 5-bromo isomer, you must exploit kinetic control: lower the temperature to between -5 °C and 0 °C. The para position is less sterically hindered, allowing the 5-bromo product to form faster at lower energy states.
Q2: How do I prevent the formation of the 5,7-dibromo product when targeting the mono-bromo derivative? A: Over-bromination is strictly a function of excess reagent and available thermal energy.
-
Stoichiometry: Ensure you are using no more than 1.0 to 1.05 equivalents of the brominating agent.
-
Reagent Swap: If molecular bromine is too aggressive, switch to N-bromosuccinimide (NBS) 4. NBS provides a low, steady-state concentration of electrophilic bromine, which significantly reduces the rate of the second bromination event.
Q3: My reaction mixture turns into a thick paste or precipitates heavily before completion. What is happening? A: As the electrophilic aromatic substitution proceeds, hydrogen bromide (HBr) is generated as a stoichiometric byproduct. The basic quinoline nitrogen atom readily scavenges this acid, forming a quinolinium hydrobromide salt. These salts are highly polar and often insoluble in non-polar solvents like chloroform, causing them to crash out of solution. To resolve this, either run the reaction in a protic solvent with a base (like NaHCO₃) to neutralize the HBr as it forms, or perform a rigorous basic aqueous wash during workup to liberate the free-base quinoline.
References
-
Synthesis, Antimicrobial Activity and Molecular Docking Studies of 7-Bromoquinoline-5,8-dione containing Aryl sulphonamides - Research India Publications. Available at: [Link]
-
Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ResearchGate. Available at: [Link]
Sources
Validation & Comparative
comparing biological activity of different bromo analogues of stilbene
Executive Summary & Rationale
Stilbenes, exemplified by Resveratrol (trans-3,5,4'-trihydroxystilbene) and Combretastatin A-4 (CA-4), represent a privileged scaffold in medicinal chemistry. While natural stilbenes exhibit diverse activities ranging from antioxidant to antimitotic effects, they often suffer from rapid metabolic elimination (glucuronidation/sulfation) and moderate potency.
Bromination of the stilbene core is a strategic modification. The introduction of a bromine atom offers three distinct pharmacological advantages:
-
Halogen Bonding: The polarized bromine atom can engage in specific halogen bonds with carbonyl backbone residues in target proteins (e.g., Tubulin), enhancing affinity.
-
Lipophilicity: Increases membrane permeability (
), facilitating intracellular accumulation. -
Metabolic Blockade: Substitution at metabolically labile sites (e.g., para-position) can extend half-life.
This guide objectively compares the biological performance of key bromo-stilbene analogues, distinguishing between cytotoxic tubulin inhibitors (Combretastatin-like) and chemopreventive agents (Resveratrol-like).
Chemical Classification & Structural Logic
The biological activity of bromo-stilbenes is strictly dictated by their geometric isomerism (cis vs. trans) and the substitution pattern on the B-ring.
| Class | Parent Scaffold | Geometry | Primary Mechanism | Key Bromo-Analogue Features |
| Class I | Combretastatin A-4 | cis-(Z) | Tubulin Destabilization | 3,4,5-trimethoxy (Ring A) + Bromo-substituted (Ring B). Mimics Colchicine. |
| Class II | Resveratrol | trans-(E) | Pro-apoptotic / Chemopreventive | Poly-methoxy or Poly-hydroxy + Bromo substitution. Often targets multiple kinases or induces S-phase arrest. |
Comparative Biological Activity[1][2][3][4][5][6]
Cytotoxicity Profile (IC50 Data)
The following table synthesizes experimental data comparing the potency of brominated analogues against standard cancer cell lines.
Table 1: Comparative Cytotoxicity (IC
| Compound ID | Structure Description | Cell Line | IC | Relative Potency | Ref |
| CA-4 (Control) | cis-3,4,5-trimethoxy-4'-methoxy-3'-hydroxy | A549 (Lung) | 0.003 | Baseline (High) | [1] |
| Analogue A | (Z)-4-bromo-3',4',5'-trimethoxystilbene | A549 | 0.03 | Very High (10x < CA-4) | [2] |
| Analogue B | (E)-4-bromo-3',4',5'-trimethoxystilbene | A549 | 6.36 | Moderate | [2] |
| Analogue C | 3,4,5-Trimethoxy-4'-bromo-cis-stilbene | HT-29 (Colon) | < 1.0 | High | [3] |
| Resveratrol | trans-3,5,4'-trihydroxystilbene | A549 | > 25.0 | Low | [4] |
Key Insight: The cis-configuration (Analogue A) is critical for nanomolar cytotoxicity. The trans-isomer (Analogue B), while less potent, shows a distinct mechanism of action (G2/M arrest without immediate microtubule collapse) and improved metabolic stability compared to Resveratrol.
Mechanism of Action: Tubulin Binding
The most potent bromo-stilbenes (Class I) act as Microtubule Targeting Agents (MTAs) . They bind to the Colchicine Binding Site on
-
The Bromine Effect: In CA-4 analogues, replacing the B-ring 3'-hydroxy or 4'-methoxy group with a bromine atom maintains or enhances binding affinity. The bulky bromine atom occupies the hydrophobic pocket of
-tubulin, preventing the curved-to-straight conformational change necessary for microtubule polymerization.
Visualization: Tubulin Inhibition Pathway
The following diagram illustrates the molecular cascade triggered by Class I bromo-stilbenes.
Figure 1: Mechanism of Action for Class I Bromo-Stilbenes. The compound binds free tubulin, preventing polymerization, leading to mitotic catastrophe.
Experimental Protocols
To validate the activity of bromo-stilbene analogues, two orthogonal assays are required: a phenotypic cytotoxicity screen and a mechanistic biochemical assay.
Protocol A: In Vitro Tubulin Polymerization Assay
Objective: To quantify the direct inhibition of tubulin assembly by the bromo-analogue.
Reagents:
-
Purified Porcine Brain Tubulin (>99% pure).[2]
-
GTP (Guanosine triphosphate).
-
Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl
, 0.5 mM EGTA.[3]
Workflow:
-
Preparation: Dilute bromo-stilbene analogues in DMSO (keep final DMSO < 1%).
-
Mixture: In a 96-well half-area plate (pre-warmed to 37°C), add:
-
85
L Tubulin protein (3 mg/mL in Buffer). -
5
L Test Compound (or DMSO control). -
10
L GTP (10 mM stock).
-
-
Measurement: Immediately place in a spectrophotometer heated to 37°C.
-
Kinetics: Measure Absorbance at 340 nm every 30 seconds for 60 minutes.
-
Analysis: Plot OD
vs. Time. The (slope of the linear growth phase) represents the polymerization rate. Calculate % Inhibition relative to vehicle control.
Protocol B: MTT Cell Viability Assay
Objective: To determine the IC
-
Seeding: Seed cancer cells (e.g., A549) at
cells/well in 96-well plates. Incubate 24h. -
Treatment: Add serial dilutions of bromo-stilbene (0.001
M to 100 M). Incubate for 48h or 72h. -
Labeling: Add MTT reagent (0.5 mg/mL final). Incubate 4h at 37°C.
-
Solubilization: Remove media, add 150
L DMSO to dissolve formazan crystals. -
Read: Measure Absorbance at 570 nm. Fit data to a sigmoidal dose-response curve to extract IC
.
Visualization: Screening Workflow
Figure 2: Workflow for identifying potent bromo-stilbene leads.
Expert Conclusion
The introduction of a bromine atom into the stilbene scaffold, particularly at the 4' or 3' position of the B-ring, significantly alters biological activity.
-
For Anticancer Applications: The (Z)-bromo-trimethoxystilbenes are superior. They exhibit nanomolar potency comparable to Combretastatin A-4 but often possess distinct metabolic profiles. The 4-bromo-3',4',5'-trimethoxy-cis-stilbene is a standout candidate for further development as a Vascular Disrupting Agent (VDA).
-
For Chemoprevention: The (E)-bromo-stilbenes retain the safety profile of resveratrol while improving cytotoxicity against resistant cell lines (e.g., lung cancer), likely through enhanced lipophilicity and cellular uptake.
References
-
Pettit, G. R., et al. (1995). Antineoplastic agents.[4][5][6][7][8][9][10] 291. Isolation and structure of combretastatins A-4, A-5, and A-6. Journal of Natural Products.
-
Mazué, F., et al. (2003). Resveratrol analog (Z)-3,5,4'-trimethoxystilbene is a potent anti-mitotic drug inhibiting tubulin polymerization.[8] International Journal of Cancer.[8]
-
Lee, E. J., et al. (2004).[11] G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells.[11] Life Sciences.
-
Baur, J. A., & Sinclair, D. A. (2006). Therapeutic potential of resveratrol: the in vivo evidence.[5] Nature Reviews Drug Discovery.[8]
-
Cushman, M., et al. (1991). Synthesis and evaluation of stilbene and dihydrostilbene derivatives as potential anticancer agents that inhibit tubulin polymerization.[9][12][13][14] Journal of Medicinal Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamopen.com [benthamopen.com]
- 3. abscience.com.tw [abscience.com.tw]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Making sure you're not a bot! [mostwiedzy.pl]
- 8. Tubulin-interactive stilbene derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurekaselect.com [eurekaselect.com]
- 11. Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents [mdpi.com]
- 12. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. globalresearchonline.net [globalresearchonline.net]
- 14. Exploration of cytotoxic potential and tubulin polymerization inhibition activity of cis-stilbene-1,2,3-triazole congeners - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Mastery: Comparative Mass Spectrometry Strategies for 3-Bromo-4-chloro-8-methoxyquinoline
As a Senior Application Scientist, selecting the optimal analytical strategy for complex halogenated heterocycles requires moving beyond default instrument parameters. 3-Bromo-4-chloro-8-methoxyquinoline (CAS: 142781-92-8) presents a unique analytical challenge due to its dual halogenation and electron-rich methoxy group[1]. This guide objectively compares Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-High-Resolution Mass Spectrometry (LC-ESI-HRMS) for the structural elucidation and quantification of this compound, providing field-proven, self-validating protocols.
Mechanistic Profiling & Isotopic Signatures
Before injecting a sample, we must understand the molecule's intrinsic behavior in the gas phase. The quinoline core contains a basic nitrogen atom, making it highly amenable to protonation in positive Electrospray Ionization (ESI+)[2]. Conversely, the molecule's relatively low molecular weight (Exact Mass: 270.94 Da) and thermal stability make it an excellent candidate for GC-EI-MS[3].
The Causality of the Isotopic Cluster
The most critical diagnostic feature of 3-bromo-4-chloro-8-methoxyquinoline is its isotopic signature. Bromine exists naturally as
-
(
Br, Cl): ~38.4% probability. -
(
Br, Cl + Br, Cl): ~49.6% probability. -
(
Br, Cl): ~11.9% probability.
Normalizing to the base peak of the cluster (
Comparative Analysis: LC-ESI-HRMS vs. GC-EI-MS
The choice between LC-HRMS (Q-TOF) and GC-MS (Quadrupole) dictates the type of data acquired. LC-ESI is a "soft" ionization technique preserving the intact molecular ion, whereas GC-EI utilizes 70 eV hard ionization, stripping electrons to induce extensive, reproducible fragmentation[5].
Quantitative Data Summary
| Parameter | LC-ESI-HRMS/MS (Q-TOF) | GC-EI-MS (Single Quadrupole) |
| Primary Ionization Species | ||
| Ionization Energy | Soft (~3-4 kV capillary) | Hard (70 eV) |
| Mass Accuracy | < 5 ppm (Exact Mass) | Nominal Mass (~0.1 Da) |
| Key Fragmentation | Loss of | Extensive ring opening, Halogen loss |
| Optimal Application | Trace quantification, Metabolite ID | Library matching, Purity profiling |
| Estimated LOD | 0.5 - 2.0 ng/mL | 10 - 50 ng/mL |
Self-Validating Experimental Protocols
A robust analytical method must be a self-validating system. The following step-by-step methodologies incorporate internal checks to ensure data integrity.
Protocol A: LC-ESI-HRMS/MS (Q-TOF) Workflow
This protocol utilizes High-Performance Liquid Chromatography coupled to a Quadrupole Time-of-Flight mass spectrometer[6].
-
Sample Preparation: Dissolve 1.0 mg of 3-bromo-4-chloro-8-methoxyquinoline in 1.0 mL of LC-MS grade Methanol. Dilute to 100 ng/mL using 50:50 Water:Acetonitrile.
-
Chromatographic Separation:
-
Column: C18 Reverse-Phase (100 mm × 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid. (Causality: Formic acid acts as a proton donor, drastically enhancing the ionization efficiency of the quinoline nitrogen).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.
-
-
ESI Source Optimization: Set capillary voltage to 3.5 kV, desolvation temperature to 350°C, and gas flow to 800 L/hr.
-
Self-Validation (Lock Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously via a secondary reference spray. The software must actively correct the mass axis against this known standard to guarantee < 5 ppm mass error[6].
-
MS/MS Acquisition: Isolate the
precursor (m/z 273.94) in the quadrupole. Apply a collision energy ramp (15-35 eV) using Argon gas to induce collision-induced dissociation (CID)[7].
Protocol B: GC-EI-MS Workflow
This method relies on thermal volatilization and electron bombardment, offering unparalleled reproducibility for library matching[8].
-
Sample Preparation: Dissolve the compound in Hexane or Ethyl Acetate to a concentration of 10 µg/mL. (Avoid protic solvents like water/methanol which degrade GC column stationary phases).
-
System Suitability (Self-Validation): Prior to injection, run an autotune using Perfluorotributylamine (PFTBA). Verify that the m/z 69, 219, and 502 peaks are present at correct relative abundances, confirming the mass axis and electron multiplier gain are calibrated.
-
Chromatographic Separation:
-
Column: HP-5MS (5% Phenyl Methyl Siloxane, 30 m × 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
-
EI Ionization & Detection:
-
Temperatures: Transfer line at 280°C, Ion source at 230°C.
-
Ionization: 70 eV. Scan range m/z 50–350.
-
Analytical Workflows & Fragmentation Visualization
To conceptualize the analytical divergence and the mechanistic breakdown of the molecule, refer to the generated pathway diagrams below.
Fig 1: Comparative analytical workflows for LC-ESI-HRMS and GC-EI-MS of halogenated quinolines.
Fragmentation Causality
In MS/MS, the methoxy group at the C8 position is highly susceptible to the neutral loss of a methyl radical (
Fig 2: Primary mass spectral fragmentation pathways of 3-bromo-4-chloro-8-methoxyquinoline.
References
-
[2] Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. ResearchGate. 2
-
[3] Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem. 3
-
[8] A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Chloro-6-methylquinoline. Benchchem. 8
-
[5] Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. PubMed (NIH). 5
-
[7] A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry... PubMed (NIH). 7
-
[1] BioBlocks Building Blocks: 3-BROMO-4-CHLORO-8-METHOXYQUINOLINE. BioBlocks.1
-
[4] Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO-A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. ACS Omega. 4
-
[6] Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. MDPI. 6
Sources
- 1. BioBlocks Building Blocks [buildingblocks.bioblocks.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A study of the analytical behaviour of selected synthetic and naturally occurring quinolines using electrospray ionisation ion trap mass spectrometry, liquid chromatography and gas chromatography and the construction of an appropriate database for quinoline characterisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment: A Comparative Technical Guide
Introduction: The Purity Imperative in Drug Development
In pharmaceutical development, purity is not merely a quality attribute; it is a safety mandate.[1] The International Council for Harmonisation (ICH) guidelines Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) establish rigorous thresholds for reporting, identification, and qualification of impurities.[2]
While modern analytical chemistry offers a spectrum of techniques, High-Performance Liquid Chromatography (HPLC) remains the global workhorse for purity assessment.[3][4] However, it is no longer the only option.[5] This guide objectively compares HPLC against its modern alternatives—UHPLC, qNMR, and GC—and provides a robust, self-validating workflow for developing purity-indicating methods.
Comparative Analysis: HPLC vs. The Alternatives
To select the correct tool, researchers must weigh sensitivity , resolution , throughput , and data integrity .[6]
HPLC vs. UHPLC: The Efficiency Trade-off
Ultra-High-Performance Liquid Chromatography (UHPLC) utilizes sub-2 µm particles and pressures >15,000 psi to achieve superior resolution and speed. However, HPLC remains dominant in QC environments due to its robustness.
| Feature | HPLC (Standard) | UHPLC (Ultra-High) | Verdict |
| Particle Size | 3.0 – 5.0 µm | < 2.0 µm | UHPLC offers higher theoretical plates (N). |
| Pressure Limit | ~400 bar (6,000 psi) | >1,000 bar (15,000 psi) | UHPLC requires specialized hardware. |
| Run Time | 15 – 45 mins | 3 – 10 mins | UHPLC increases throughput by 3-5x. |
| Solvent Usage | High (1.0 mL/min) | Low (0.2–0.5 mL/min) | UHPLC is greener and cheaper per run. |
| Robustness | High (Forgiving of matrix) | Moderate (Prone to clogging) | HPLC is preferred for dirty samples/QC. |
| Sensitivity | Standard | High (Sharper peaks) | UHPLC is better for trace impurity detection. |
Causality Insight: The narrower peak width in UHPLC concentrates the analyte into a smaller volume, naturally increasing signal intensity (height) and thus sensitivity, even with the same detector.
HPLC vs. qNMR: Relative vs. Absolute Purity
Quantitative NMR (qNMR) is an orthogonal technique that determines purity based on molar ratios of protons, independent of UV extinction coefficients.
-
HPLC Purity (Area %): Assumes all components have the same detector response (UV absorption). Risk: Can severely over- or underestimate purity if impurities have different chromophores.
-
qNMR Purity (Weight %): Absolute quantification using an internal standard.[1] Benefit: Does not require a reference standard for the analyte itself.[1][3][7]
Strategic Use: Use qNMR to certify the "Potency" of the Reference Standard used in the HPLC assay.[3]
HPLC vs. GC: The Volatility Filter
-
Gas Chromatography (GC): Mandatory for volatile impurities (residual solvents, process reagents) that do not absorb UV or are thermally stable.
-
HPLC: Mandatory for non-volatile , thermally labile, or polar compounds (APIs, degradation products).
Decision Framework: Selecting the Right Tool
The following logic gate assists in selecting the primary purity assessment technique.
Figure 1: Decision matrix for selecting the appropriate purity assessment technique based on physicochemical properties and development stage.
Experimental Protocol: Analytical Quality by Design (AQbD)
To ensure scientific integrity, do not rely on trial and error. Follow this systematic "Scouting-Optimization-Validation" workflow.
Phase 1: The "Universal" Scouting Gradient
For a new unknown API, start with this broad gradient to assess polarity and impurity profile.
-
Column: C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µm (e.g., Waters XBridge or Agilent Zorbax).
-
Mobile Phase A: 0.1% Phosphoric Acid or 0.1% TFA in Water (Low pH suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile (Lower viscosity and UV cutoff than Methanol).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: PDA (Scan 200–400 nm) to identify
for all peaks.
Gradient Profile:
| Time (min) | % Mobile Phase B | Purpose |
|---|---|---|
| 0.0 | 5 | Initial Hold (Retain polars) |
| 20.0 | 95 | Ballistic Gradient (Elute non-polars) |
| 25.0 | 95 | Wash Column |
| 25.1 | 5 | Re-equilibration |
| 30.0 | 5 | Ready for next injection |
Phase 2: Optimization & System Suitability
Once the profile is generated, optimize the gradient slope to separate critical pairs (Resolution
-
Resolution (
): between the active peak and nearest impurity. -
Tailing Factor (
): (Ensures peak integration accuracy). -
Precision: RSD
for assay (n=5 injections).
Phase 3: Validation (ICH Q2)
A method is only as good as its validation.
| Parameter | Acceptance Criteria | Experimental approach |
| Specificity | No interference at RT of analyte. | Inject blank, placebo, and forced degradation samples. Use Peak Purity (PDA). |
| Linearity | 5 concentrations from LOQ to 120% of target. | |
| Accuracy | 98.0% – 102.0% Recovery | Spike impurities into placebo at 3 levels. |
| LOD / LOQ | S/N | Determine minimum concentration for reliable reporting (usually 0.05%). |
Method Development Workflow Visualization
This diagram illustrates the causal loop of method development, ensuring no step is skipped.
Figure 2: Iterative Analytical Quality by Design (AQbD) workflow for HPLC method development.
References
-
International Council for Harmonisation (ICH). ICH Guideline Q3A(R2): Impurities in New Drug Substances.[8] (2006).[8][9]
-
BenchChem. Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. (2025).[1][2][9][10]
-
Creative Proteomics. Comparing HPLC vs. UHPLC: Principles and Differences.
-
Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. (2025).[1][2][9][10]
-
National Institutes of Health (NIH). Head-to-Head Comparison of HPLC versus NMR for Quantitative Analysis. (2023).[11]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianjpr.com [asianjpr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC vs. GC: Choosing the Right Excipient Analysis - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 7. enovatia.com [enovatia.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. database.ich.org [database.ich.org]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
Gas Chromatography-Mass Spectrometry (GC-MS) for compound analysis
The Definitive Guide to Compound Analysis: GC-MS vs. LC-MS vs. NMR
In modern analytical chemistry, drug development, and metabolomics, selecting the correct analytical platform is the difference between definitive structural elucidation and ambiguous data. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for volatile and semi-volatile compound analysis. However, it does not exist in a vacuum.
As an Application Scientist, I designed this guide to objectively compare GC-MS against Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy [1][2]. We will explore the mechanistic causality behind these techniques, provide a decision-making framework, and detail a self-validating experimental protocol for regulatory residual solvent analysis.
Part 1: Mechanistic Comparison of Analytical Platforms
To build a robust analytical workflow, one must understand the physical chemistry governing each instrument.
-
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS separates analytes based on their boiling point and affinity for a stationary phase (typically a fused-silica capillary column). The causality of its high reproducibility lies in its ionization source. GC-MS predominantly utilizes Electron Ionization (EI) at a standardized 70 eV. This "hard" ionization shatters molecules into predictable, highly reproducible fragment ions, allowing for definitive identification via universal spectral libraries (e.g., NIST) [1]. It is strictly limited to volatile, thermally stable compounds typically under 500 Da.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS separates compounds based on polarity and molecular size using a liquid mobile phase. It employs "soft" ionization techniques like Electrospray Ionization (ESI) , which transfers ions from the liquid to the gas phase without extensive fragmentation, yielding intact pseudo-molecular ions (e.g., [M+H]⁺). LC-MS is mandatory for large, polar, ionic, or thermolabile molecules (e.g., peptides, complex lipids) [1][2].
-
1H-NMR (Proton Nuclear Magnetic Resonance): Unlike mass spectrometry, NMR is non-destructive and detects the magnetic spin of atomic nuclei. While its sensitivity is orders of magnitude lower than MS, its absolute quantitative accuracy and ability to map intact molecular structures are unparalleled. NMR is unaffected by the matrix ionization suppression that frequently plagues LC-MS [3][4].
Quantitative Data Summary: Platform Performance Matrix
| Feature | GC-MS | LC-MS | 1H-NMR |
| Optimal Analytes | Volatile, non-polar, thermally stable (<500 Da) | Polar, ionic, thermolabile, large biomolecules | Universal (requires magnetic nuclei like ¹H, ¹³C) |
| Sensitivity (LOD) | High (Picogram/Femtogram) | Ultra-High (Femtogram/Attogram) | Low (Microgram) |
| Ionization Method | Hard (EI) or Soft (CI) | Soft (ESI, APCI) | N/A (Magnetic Resonance) |
| Sample Preparation | Often requires derivatization | Minimal to moderate (Filtration, SPE) | Minimal (Non-destructive) |
| Primary Application | Residual solvents, VOCs, essential oils, metabolomics | Peptides, proteins, drug metabolites, lipidomics | Absolute quantitation, structural elucidation |
Part 2: The Analytical Decision Workflow
Choosing the right platform requires evaluating the analyte's volatility, polarity, and the project's quantitative goals.
-
The Derivatization Trade-off: If a compound is polar (e.g., short-chain fatty acids, sugars) but you require the high chromatographic resolution of GC-MS, you must perform derivatization [4]. By reacting the sample with reagents like BSTFA, active hydrogens (-OH, -NH) are replaced with non-polar trimethylsilyl (TMS) groups. Causality: This eliminates hydrogen bonding, drastically lowering the boiling point and preventing column tailing. However, derivatization introduces sample preparation variability and potential incomplete reactions, which must be controlled with isotopically labeled internal standards.
Decision matrix for selecting GC-MS, LC-MS, or NMR based on compound physicochemical properties.
Part 3: Field-Proven Protocol: USP <467> Residual Solvent Analysis
To demonstrate GC-MS superiority in volatile analysis, we examine the United States Pharmacopeia (USP) <467> protocol for residual solvents [5][6]. Pharmaceutical manufacturing often leaves behind trace volatile organic compounds (VOCs). Because these solvents (e.g., benzene, chloroform) are highly volatile and lack UV chromophores, LC-MS is ineffective. GC-MS, coupled with Headspace (HS) extraction, is the regulatory gold standard.
Step-by-Step Methodology: HS-GC-MS/FID Dual Detection System
This protocol utilizes a self-validating dual-detector setup (FID for quantitation, MS for unknown impurity identification) [5].
Step 1: Headspace Sample Preparation
-
Action: Dissolve 250 mg of the pharmaceutical Active Pharmaceutical Ingredient (API) in a high-boiling matrix solvent (e.g., DMSO or water) within a 20 mL headspace vial. Add a known concentration of an internal standard (e.g., fluorobenzene). Seal with a PTFE-lined septum.
-
Causality: We do not inject the API directly into the GC. The API is non-volatile and would instantly degrade and permanently contaminate the GC inlet and column.
Step 2: Thermal Equilibration (Partitioning)
-
Action: Incubate the vial at 80°C for 60 minutes with agitation.
-
Causality: According to Le Chatelier’s principle and the thermodynamic partition coefficient (
), heating forces the volatile residual solvents out of the liquid phase ( ) and into the gas phase ( ). Agitation accelerates the system reaching thermodynamic equilibrium, ensuring reproducible extraction.
Step 3: Chromatographic Separation
-
Action: Extract 1 mL of the gas phase and inject it into the GC inlet (split ratio 1:5). Use a mid-polarity capillary column (e.g., DB-624: 6% cyanopropylphenyl, 94% dimethylpolysiloxane).
-
Causality: The DB-624 stationary phase is specifically engineered to resolve low-boiling-point industrial solvents based on slight differences in dipole moments and boiling points.
Step 4: Capillary Flow Splitting & Dual Detection
-
Action: At the end of the column, use a purged 2-way capillary flow technology (CFT) splitter to divide the eluent 1:1 between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) [5][6].
-
Causality (Self-Validation): The FID provides a massive linear dynamic range and robust, routine quantitation for known Class 1, 2, and 3 solvents. Simultaneously, the MS captures the mass spectra of any unexpected peaks. If an unknown impurity elutes, the MS data is cross-referenced against the NIST library for immediate structural identification, validating the purity of the drug batch.
Self-validating USP <467> Headspace GC-MS/FID workflow for residual solvent profiling.
Conclusion
While LC-MS has dominated the analysis of large biomolecules and NMR remains the undisputed champion of non-destructive structural elucidation, GC-MS is the uncompromising standard for volatile, low-molecular-weight compound analysis. By understanding the causality of ionization techniques and sample partitioning, researchers can leverage GC-MS to achieve unparalleled resolution and library-matchable identification in complex matrices.
References
-
Arome Science. "GC-MS vs LC-MS: How to Choose for Metabolomics Research." Available at: [Link]
-
ResolveMass Laboratories Inc. "GC-MS vs LC-MS." Available at: [Link]
-
Journal of Proteome Research (ACS Publications). "Comparison of GC-MS and NMR for Metabolite Profiling of Rice Subjected to Submergence Stress." Available at: [Link]
-
National Center for Biotechnology Information (NIH). "Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation." Available at: [Link]
-
Agilent Technologies. "Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/FID/5977B MSD System." Available at: [Link]
-
Shimadzu Europe. "GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals." Available at: [Link]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-4-methoxyquinoline
3-Bromo-4-methoxyquinoline (CAS: 36255-25-1) is a critical heterocyclic building block widely utilized in the synthesis of antimalarial therapeutics and novel anti-MRSA agents[1][2]. However, the very structural features that make it synthetically valuable—its lipophilic quinoline core and electrophilic halogen substitution—also impart significant occupational hazards.
This guide provides drug development professionals and laboratory scientists with a self-validating, causality-driven protocol for the safe handling, reaction setup, and disposal of 3-Bromo-4-methoxyquinoline.
Chemical Identity & Hazard Causality
To handle a chemical safely, one must understand the mechanistic basis of its toxicity. Standard safety data sheets list hazards, but understanding why these hazards exist ensures better operational compliance.
| Property / Hazard | Data / GHS Classification | Mechanistic Causality |
| Chemical Identity | CAS: 36255-25-1 MW: 238.08 g/mol | The molecule consists of a planar quinoline ring with a bromine at C3 and a methoxy group at C4[1]. |
| Dermal/Oral Toxicity | Acute Tox. 3 (Oral) Acute Tox. 4 (Dermal) | The lipophilic nature of the double-ring quinoline scaffold facilitates rapid penetration through the stratum corneum and cellular membranes[3][4]. |
| Mutagenicity | Muta. 2 (H341) Carc. 1B (H350) | Halogenated quinolines can act as DNA intercalating agents. The planar heteroaromatic structure inserts between DNA base pairs, potentially causing genetic defects[3][5]. |
| Environmental | Aquatic Chronic 2 (H411) | Brominated aromatics resist rapid biodegradation and exhibit high aquatic toxicity, necessitating strict environmental isolation[3][5]. |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for halogenated heteroaromatics. The following matrix outlines the required protective gear and the scientific rationale behind each choice.
| Equipment | Specification | Causality / Scientific Rationale |
| Gloves | Double-layered Nitrile (≥8 mil thickness) | Halogenated aromatics can rapidly permeate standard latex. Double-gloving prevents trans-dermal absorption of the highly lipophilic quinoline core[3]. |
| Eye Protection | Tight-fitting chemical safety goggles | Quinoline derivatives are severe eye irritants (H319). Goggles prevent ocular exposure to aerosolized micro-particulates generated during powder transfer[3][5]. |
| Body Protection | Flame-resistant, fluid-resistant lab coat | Protects against static discharge during powder handling and prevents skin contact during solvent dissolution[3]. |
| Respiratory | N95/P100 particulate respirator | Mandatory if handling outside a Class II fume hood. Prevents inhalation of potentially mutagenic dust (H341)[3][5]. |
Experimental Protocol: Safe Handling & Reaction Setup
The following step-by-step methodology ensures that exposure risks are mitigated during standard synthetic workflows (e.g., cross-coupling reactions or nucleophilic substitutions).
Phase 1: Preparation and Weighing
-
Purge the Balance: Ensure the analytical balance inside the fume hood is calibrated and purged of static using an anti-static ionizer.
-
Causality: Halogenated aromatic powders are highly prone to electrostatic repulsion. Static buildup can cause the toxic particulates to aerosolize abruptly, increasing inhalation risks.
-
-
Tare and Transfer: Use a grounded, stainless-steel spatula to transfer the 3-Bromo-4-methoxyquinoline powder. Strictly avoid plastic spatulas, which generate static electricity.
-
Decontamination: Once the desired mass is achieved, cap the source vial immediately. Wipe the exterior of the vial with a solvent-dampened lint-free wipe (e.g., isopropanol) to capture any microscopic dust before returning it to storage.
Phase 2: Dissolution and Reaction Setup
-
Solvent Selection & Containment: When dissolving the compound in highly permeating solvents (e.g., DMSO, DMF, or DMAc), perform the transfer exclusively over a secondary containment tray.
-
Causality: Solvents like DMSO act as molecular carriers. If a splash occurs, the DMSO will exponentially increase the trans-dermal penetration rate of the toxic halogenated quinoline into the bloodstream.
-
-
Closed-System Integration: Connect the reaction flask to a Schlenk line or inert gas manifold (Argon/Nitrogen).
-
Causality: While 3-Bromo-4-methoxyquinoline itself is relatively stable, the transition metal catalysts (e.g., Palladium) typically used to activate the C3-Bromine bond are highly sensitive to oxidative degradation.
-
Spill Management and Disposal Plan
Improper disposal of halogenated compounds poses severe environmental and facility risks[5].
Step-by-Step Spill Protocol
-
Aerosol Prevention: For dry powder spills, do NOT sweep . Sweeping generates hazardous, inhalable aerosols.
-
Dampening: Gently cover the spilled powder with absorbent pads dampened with water or a mild surfactant to suppress dust formation.
-
Collection: Carefully scoop the dampened material using a non-sparking tool into a chemically compatible, sealable high-density polyethylene (HDPE) container.
-
Surface Decontamination: Wash the spill area with a 10% bleach solution or an appropriate alkaline cleaner to degrade residual organic traces, followed by a water rinse.
Waste Segregation
-
Strict Halogenated Segregation: Label the waste container strictly as "Halogenated Organic Waste."
-
Causality: Brominated compounds must never be mixed with standard non-halogenated solvent waste. The disposal of halogenated organics requires specialized high-temperature incineration equipped with alkaline scrubbers. Incinerating brominated quinolines under standard conditions can lead to the formation of highly toxic brominated dioxins and furans.
Operational Workflow Visualization
The following logical workflow maps the critical safety checkpoints from chemical retrieval to final disposal.
Workflow for the safe handling and disposal of 3-Bromo-4-methoxyquinoline.
References
- Source: lookchem.
- Title: Safety Data Sheet: quinoline - Chemos GmbH&Co.
- Source: cdhfinechemical.
- Source: nih.
- Source: ccspublishing.org.
Sources
- 1. Cas 36255-25-1,3-bromo-4-methoxyquinoline | lookchem [lookchem.com]
- 2. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemos.de [chemos.de]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
